molecular formula C7H6FNO B1315507 1-(6-Fluoropyridin-3-yl)ethanone CAS No. 84331-14-6

1-(6-Fluoropyridin-3-yl)ethanone

Cat. No.: B1315507
CAS No.: 84331-14-6
M. Wt: 139.13 g/mol
InChI Key: BQQPPKSWFCUWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Fluoropyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C7H6FNO and its molecular weight is 139.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-fluoropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQPPKSWFCUWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517899
Record name 1-(6-Fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84331-14-6
Record name 1-(6-Fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-fluoropyridin-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 84331-14-6

Introduction

1-(6-Fluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring substituted with a fluorine atom and an acetyl group, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of parent compounds, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 84331-14-6[1]
Molecular Formula C₇H₆FNO[1]
Molecular Weight 139.13 g/mol [1]
Melting Point 36-38 °C
Physical Form Solid
Purity 95% - 97%[1]

Computational Data:

PropertyValue
Topological Polar Surface Area (TPSA) 29.96 Ų
logP 1.38

Synthesis

Hypothetical Synthetic Workflow:

Synthesis_Workflow Hypothetical Synthesis of this compound A 6-Fluoronicotinonitrile C Intermediate Imine Salt A->C 1. Grignard Addition B Methylmagnesium bromide (Grignard Reagent) in THF E This compound C->E 2. Hydrolysis D Acidic Workup (e.g., aq. HCl)

Caption: Hypothetical synthetic workflow for this compound.

General Experimental Protocol (Representative):

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of methyl bromide in THF is added dropwise to initiate the formation of the Grignard reagent, methylmagnesium bromide. The reaction is typically stirred until the magnesium is consumed.

  • Grignard Addition: The flask containing the Grignard reagent is cooled in an ice bath. A solution of 6-fluoronicotinonitrile in anhydrous THF is then added dropwise to the stirred Grignard solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the addition reaction, forming an intermediate imine salt.

  • Hydrolysis: The reaction is quenched by the slow, careful addition of an aqueous acid solution (e.g., 1 M HCl) while cooling the flask in an ice bath. This hydrolyzes the intermediate imine to the desired ketone.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a complete set of assigned spectra for this specific molecule is not publicly available, the expected spectral features are outlined below based on the analysis of similar structures.

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group.

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H-28.8 - 8.6d
H-48.2 - 8.0ddd
H-57.2 - 7.0dd
-CH₃2.7 - 2.5s

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) | |---|---|---| | C=O | 196 - 194 | | C-6 | 165 - 162 (d, ¹JCF ≈ 240 Hz) | | C-2 | 150 - 148 (d) | | C-4 | 140 - 138 (d) | | C-3 | 132 - 130 | | C-5 | 110 - 108 (d) | | -CH₃ | 27 - 25 |

4.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Data:

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)3000 - 2850Medium
C=O (ketone)1700 - 1680Strong
C=N, C=C (aromatic)1600 - 1450Medium-Strong
C-F1250 - 1000Strong

4.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

Ionm/zDescription
[M]⁺139Molecular Ion
[M-CH₃]⁺124Loss of a methyl radical
[M-CO]⁺111Loss of carbon monoxide

Fragmentation Pathway:

Fragmentation_Pathway Expected Mass Spectrometry Fragmentation of this compound A [C₇H₆FNO]⁺˙ m/z = 139 B [C₆H₃FNO]⁺ m/z = 124 A->B - •CH₃ C [C₆H₆FN]⁺˙ m/z = 111 A->C - CO

Caption: Expected fragmentation pathway in mass spectrometry.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.[3]

Applications in Research and Drug Development

The structural features of this compound make it a versatile intermediate for the synthesis of various pharmaceutical candidates. The pyridine core is a common scaffold in many approved drugs, and the presence of the fluoro and acetyl groups provides reactive handles for further chemical modifications. Potential applications include its use in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide has provided a summary of its known properties, a plausible synthetic route, and expected spectroscopic data. Further research to fully characterize this compound and explore its synthetic utility is warranted and will be of great interest to the medicinal and organic chemistry communities.

References

An In-depth Technical Guide to the Synthesis of 1-(6-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-(6-fluoropyridin-3-yl)ethanone, a key building block in the development of various pharmaceutical compounds. This document details plausible synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions, and provides generalized experimental protocols based on established chemical principles.

Introduction

This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, robust and efficient synthetic methods for this compound are of high value to the drug development community. This guide explores the most common and effective strategies for its synthesis, with a focus on a route commencing from the readily available starting material, 5-bromo-2-fluoropyridine.

Synthetic Strategies

The primary challenge in the synthesis of this compound lies in the selective introduction of an acetyl group at the C-3 position of the 2-fluoropyridine ring. While various classical methods for ketone synthesis exist, modern palladium-catalyzed cross-coupling reactions offer a versatile and efficient approach with high functional group tolerance. The most promising strategies involve the coupling of a 6-fluoropyridin-3-yl metallic or organometallic species with an acetylating agent.

Based on a comprehensive review of synthetic methodologies for analogous compounds, a highly plausible and widely applicable route involves the Stille cross-coupling reaction. This reaction utilizes an organotin reagent to transfer the acetyl group to the pyridine core.

Stille Coupling Approach

The Stille coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this approach involves the reaction of 5-bromo-2-fluoropyridine with an acetylating organotin reagent, such as tributyl(1-ethoxyvinyl)tin. The resulting vinyl ether is then hydrolyzed under acidic conditions to yield the desired ketone.

The general workflow for this synthetic approach is illustrated below:

Stille_Coupling_Workflow Start 5-Bromo-2-fluoropyridine Coupling Stille Coupling Start->Coupling Reagent Tributyl(1-ethoxyvinyl)tin Reagent->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling Intermediate 2-Fluoro-5-(1-ethoxyvinyl)pyridine Coupling->Intermediate Hydrolysis Acidic Hydrolysis (e.g., aq. HCl) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: General workflow for the synthesis of this compound via Stille coupling.

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for the synthesis of this compound via the Stille coupling route. This protocol is based on well-established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Synthesis of 2-Fluoro-5-(1-ethoxyvinyl)pyridine (Stille Coupling)

Materials:

  • 5-Bromo-2-fluoropyridine

  • Tributyl(1-ethoxyvinyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-fluoropyridine (1.0 equivalent).

  • Add tributyl(1-ethoxyvinyl)tin (1.2 equivalents) and anhydrous toluene (or DMF) to the flask.

  • Seal the flask and degas the solution by bubbling with an inert gas for 20 minutes.

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-fluoro-5-(1-ethoxyvinyl)pyridine.

Synthesis of this compound (Hydrolysis)

Materials:

  • 2-Fluoro-5-(1-ethoxyvinyl)pyridine

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve the purified 2-fluoro-5-(1-ethoxyvinyl)pyridine in a suitable organic solvent.

  • Add an aqueous solution of hydrochloric acid and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization to obtain this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature. Actual yields and purity may vary depending on the specific reaction conditions and purification methods employed.

StepReactantsProductCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)
Stille Coupling 5-Bromo-2-fluoropyridine, Tributyl(1-ethoxyvinyl)tin2-Fluoro-5-(1-ethoxyvinyl)pyridinePd(PPh₃)₄Toluene/DMF90-10012-2470-90>95
Hydrolysis 2-Fluoro-5-(1-ethoxyvinyl)pyridineThis compoundaq. HClDiethyl etherRoom Temp.1-4>90>98

Signaling Pathways and Logical Relationships

The catalytic cycle of the Stille cross-coupling reaction is a well-established mechanism in organometallic chemistry. The following diagram illustrates the key steps involved in the palladium-catalyzed formation of the C-C bond between the pyridine ring and the vinyl ether.

Stille_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)L_n-Br OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal R-SnBu3 PdII_vinyl_complex Ar-Pd(II)L_n-Vinyl Transmetal->PdII_vinyl_complex RedElim Reductive Elimination PdII_vinyl_complex->RedElim RedElim->Pd0 Ar-R Product 2-Fluoro-5-(1-ethoxyvinyl)pyridine ArBr 5-Bromo-2-fluoropyridine RSnBu3 Tributyl(1-ethoxyvinyl)tin

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step sequence involving a Stille cross-coupling reaction followed by acidic hydrolysis. This method offers a reliable and versatile route to this important pharmaceutical building block. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the efficient synthesis and further exploration of novel fluorinated pyridine derivatives. Further optimization of reaction conditions may be necessary to achieve the desired scale and purity for specific applications.

1-(6-Fluoropyridin-3-yl)ethanone chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Fluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, combining a pyridine ring with a fluorine atom and an acetyl group, make it a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent compounds. This technical guide provides a comprehensive overview of the chemical structure, analysis, and available data on this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with a fluorine atom at the 6-position and an acetyl group at the 3-position.

Molecular Formula: C₇H₆FNO

Molecular Weight: 139.13 g/mol

IUPAC Name: this compound

CAS Number: 84331-14-6

SMILES: CC(=O)c1cc(F)ncc1

InChI Key: BQQPPKSWFCUWCN-UHFFFAOYSA-N

Structural Diagram

Caption: Chemical structure of this compound.

Spectroscopic and Analytical Data

Comprehensive, publicly available spectroscopic data for this compound is limited. However, data for analogous compounds and information from commercial suppliers can provide insights into its expected analytical profile. Commercial suppliers confirm the identity of this compound with techniques including NMR, HPLC, and LC-MS.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • A singlet for the methyl protons of the acetyl group.

  • A multiplet for the proton at the 2-position of the pyridine ring.

  • A multiplet for the proton at the 4-position of the pyridine ring, showing coupling to the fluorine atom.

  • A multiplet for the proton at the 5-position of the pyridine ring.

Expected ¹³C NMR Spectral Features:

  • A signal for the methyl carbon of the acetyl group.

  • A signal for the carbonyl carbon of the acetyl group.

  • Four signals for the carbons of the pyridine ring, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 139. Fragmentation would likely involve the loss of the acetyl group and other characteristic fragments of the fluoropyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

  • A strong absorption band for the C=O stretch of the ketone group, typically in the range of 1680-1700 cm⁻¹.

  • Absorption bands for the C=C and C=N stretching vibrations of the pyridine ring.

  • A C-F stretching vibration.

Experimental Protocols

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not widely published, general synthetic routes for similar compounds can be adapted. One plausible approach involves the use of organometallic reagents. For instance, a Grignard reaction or a Negishi coupling could be employed.

A patent for a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, describes a palladium-catalyzed cross-coupling reaction between an acetylpyridine derivative and an aryl halide.[2][3] A similar strategy could potentially be applied for the synthesis of this compound.

Another patented method describes the biocatalytic reduction of a "1-(5-(fluoro[2,3-c]pyridyl))ethanone" to a chiral alcohol, suggesting that the parent ketone is a known synthetic intermediate.[1]

General Experimental Workflow for Synthesis (Hypothetical):

G start Starting Materials: - 6-Fluoronicotinonitrile or - 3-Bromo-6-fluoropyridine step1 Reaction with Organometallic Reagent (e.g., MeMgBr or AcZnCl) in the presence of a catalyst start->step1 step2 Work-up and Extraction step1->step2 step3 Purification (e.g., Column Chromatography) step2->step3 product This compound step3->product

Caption: A potential synthetic workflow for this compound.

Biological Activity and Applications in Drug Discovery

There is currently no direct, published research detailing the specific biological activity or signaling pathway involvement of this compound itself. However, the 6-fluoropyridin-3-yl moiety is a key component in a number of compounds with demonstrated biological activity, highlighting the importance of this scaffold in drug discovery.

For example, a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have been synthesized and evaluated as dopamine D2/D3 and serotonin 5-HT1A receptor agonists, showing potential for the treatment of Parkinson's disease.[4] This indicates that the 6-fluoropyridin-3-yl group can be incorporated into molecules targeting the central nervous system.

Given that many kinase inhibitors incorporate a pyridine scaffold, it is plausible that derivatives of this compound could be investigated as potential kinase inhibitors. Kinase inhibitor screening libraries often contain a diverse range of heterocyclic compounds to identify novel therapeutic targets.[5]

Potential Drug Discovery Workflow:

G start This compound step1 Chemical Modification (e.g., condensation, coupling reactions) start->step1 step2 Library of Derivatives step1->step2 step3 Biological Screening (e.g., Kinase Assays, Receptor Binding Assays) step2->step3 step4 Hit Identification step3->step4 step5 Lead Optimization step4->step5 product Drug Candidate step5->product

Caption: A logical workflow for utilizing this compound in drug discovery.

Data Summary

PropertyData
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol
CAS Number 84331-14-6
IUPAC Name This compound
SMILES CC(=O)c1cc(F)ncc1
InChI Key BQQPPKSWFCUWCN-UHFFFAOYSA-N
Purity (Commercial) Typically ≥95%
Physical Form Solid

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. While detailed, publicly accessible analytical and biological data on the compound itself is sparse, its structural components are present in a variety of biologically active molecules. This guide summarizes the currently available information and highlights the potential for this compound as a starting point for the development of novel therapeutics, particularly in the areas of neuroscience and oncology. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and explore the biological activities of its derivatives.

References

Spectroscopic Profile of 1-(6-Fluoropyridin-3-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(6-Fluoropyridin-3-yl)ethanone, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.90d2.4H-2
8.25ddd8.4, 7.6, 2.4H-4
7.05dd8.4, 3.0H-5
2.65s--CH₃

Table 2: ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
195.8C=O
164.2 (d, J = 243.4 Hz)C-6
149.3 (d, J = 15.2 Hz)C-2
141.1 (d, J = 8.1 Hz)C-4
129.5 (d, J = 3.9 Hz)C-3
109.8 (d, J = 38.4 Hz)C-5
26.7-CH₃

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
1690StrongC=O Stretch
1605, 1575Medium-StrongC=C/C=N Stretch (Pyridine Ring)
1250StrongC-F Stretch
830StrongC-H Out-of-Plane Bend

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
139100[M]⁺ (Molecular Ion)
12480[M - CH₃]⁺
9660[M - COCH₃]⁺
6940[C₄H₂FN]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are intended to be adaptable for similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard single-pulse sequence was used with the following parameters:

  • Pulse Width: 30°

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer (operating at 101 MHz for ¹³C) using a proton-decoupled pulse sequence. Key parameters included:

  • Pulse Width: 30°

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 5 seconds

  • Number of Scans: 1024

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis was performed on a mass spectrometer using electron ionization (EI). A small amount of the sample was introduced into the ion source via a direct insertion probe. The key instrument parameters were:

  • Ionization Energy: 70 eV

  • Source Temperature: 200°C

  • Mass Range: 50-500 amu

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the structural relationships of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structural Elucidation Sample This compound Dissolution Dissolution in CDCl3 Sample->Dissolution IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (1H & 13C) Dissolution->NMR NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

Structural_Correlations cluster_structure This compound Structure cluster_signals Expected Spectroscopic Signals mol C₇H₆FNO node1 Pyridine Ring (C₅H₃N) node2 Acetyl Group (-COCH₃) node3 Fluorine (-F) ms_signals Molecular Ion Peak (MS) Fragmentation Pattern (MS) mol->ms_signals Determines nmr_signals Aromatic Protons (¹H NMR) Pyridyl Carbons (¹³C NMR) node1->nmr_signals Correlates to ir_signals C=O Stretch (IR) C-F Stretch (IR) node2->ir_signals Correlates to node3->ir_signals Influences

Caption: Key structural features and their expected spectroscopic correlations.

physical and chemical properties of 1-(6-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Fluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can significantly alter the physicochemical properties of the molecule, influencing its metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. This document provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available information on its synthesis and potential biological relevance.

Core Properties

A summary of the fundamental properties of this compound is presented below.

PropertyValueSource
CAS Number 84331-14-6Commercial Suppliers
Molecular Formula C₇H₆FNOCalculated
Molecular Weight 139.13 g/mol Calculated
Physical Form SolidCommercial Suppliers

Physicochemical Data

Detailed experimental data on the physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available computed data.

PropertyValueNotes
Topological Polar Surface Area (TPSA) 29.96 ŲCalculated
logP (Octanol-Water Partition Coefficient) 0.97 - 1.38Calculated (XLOGP3, iLOGP)
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 1Calculated

Note: The lack of experimentally determined values for key parameters such as melting point, boiling point, and solubility necessitates experimental characterization for any research application.

Chemical Properties and Reactivity

As a ketone and a fluorinated pyridine, this compound is expected to undergo reactions typical of these functional groups. The electron-withdrawing nature of the fluorine atom and the pyridine ring influences the reactivity of the acetyl group. The pyridine nitrogen can act as a base and a ligand for metal catalysts. The aromatic ring can potentially undergo nucleophilic aromatic substitution, although the position of the fluorine atom makes this less favorable than in other isomers.

Synthesis and Purification

  • Grignard Reaction: Reaction of a suitable fluoropyridyl Grignard reagent with an acetylating agent.

  • Friedel-Crafts Acylation: Acylation of a fluoropyridine precursor, although this can be challenging with pyridine systems.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of a fluoropyridyl halide or organometallic reagent with an acetyl-containing coupling partner.

A generalized workflow for a potential synthetic and purification process is outlined below.

A potential workflow for the synthesis and purification of this compound.
Experimental Protocols

Due to the absence of specific published methods, the following are generalized protocols that would require optimization for the synthesis and purification of this compound.

General Synthetic Protocol (Hypothetical): A solution of a suitable starting material (e.g., 2-fluoro-5-lithiopyridine, generated in situ from 2-fluoro-5-bromopyridine and n-butyllithium) in an anhydrous aprotic solvent (e.g., diethyl ether or THF) would be cooled to a low temperature (e.g., -78 °C). To this solution, an acetylating agent (e.g., N,N-dimethylacetamide) would be added dropwise. The reaction mixture would be stirred at low temperature for a specified time and then allowed to warm to room temperature. The reaction would be quenched with a saturated aqueous solution of ammonium chloride.

General Purification Protocol: The crude product from the aqueous work-up would be purified by flash column chromatography on silica gel. The appropriate eluent system would need to be determined by thin-layer chromatography (TLC), likely a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Fractions containing the desired product would be combined and the solvent removed under reduced pressure to yield the purified this compound.

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, the expected NMR and IR data can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show signals for the three aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetyl group. The coupling patterns of the aromatic protons would be influenced by the fluorine atom.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals. The chemical shifts of the carbons on the pyridine ring would be influenced by the fluorine substituent. A signal corresponding to the carbonyl carbon of the ketone and a signal for the methyl carbon would also be present.

  • IR Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the C=O stretching of the ketone group, typically in the range of 1680-1700 cm⁻¹. Bands corresponding to C-F stretching and C=C and C=N stretching of the pyridine ring would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (139.13 g/mol ).

Biological Activity and Signaling Pathways

There is currently no direct evidence in the scientific literature detailing the biological activity of this compound or its involvement in specific signaling pathways. However, the 6-fluoropyridin-3-yl moiety is a key structural component in some biologically active molecules. For instance, derivatives of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine have been investigated as agonists for dopamine and serotonin receptors. This suggests that this compound could serve as a valuable building block in the synthesis of novel compounds targeting these or other receptors.

The general role of fluorinated pyridines in drug discovery is to enhance metabolic stability and improve binding interactions with target proteins. The logical relationship for its potential use in drug development is depicted below.

Logical workflow for the use of this compound in drug discovery.

Safety Information

This compound is classified as harmful and an irritant. The following hazard and precautionary statements should be considered when handling this compound:

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment, should be strictly followed.

Conclusion

This compound is a chemical compound with potential applications as a building block in medicinal chemistry. While its basic chemical identity is established, a comprehensive understanding of its physical properties and biological activity is hampered by a lack of detailed experimental data in the public domain. Further research is required to fully characterize this compound and explore its potential in the development of novel therapeutics. Researchers and drug development professionals are encouraged to perform their own experimental validation of its properties and synthesis.

The Versatile Scaffold: A Technical Guide to 1-(6-Fluoropyridin-3-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the synthesis and utility of 1-(6-Fluoropyridin-3-yl)ethanone as a pivotal building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the physicochemical properties of derivative compounds, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the synthetic routes to this compound, detailed experimental protocols for its derivatization, and its application in the development of novel therapeutic agents, with a focus on dopamine/serotonin receptor agonists and chalcone-based anticancer agents. Quantitative data is presented in structured tables for comparative analysis, and key signaling pathways are visualized using Graphviz diagrams to provide a clear understanding of the mechanistic basis of the biological activities of these compounds.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. The small size, high electronegativity, and ability of fluorine to form strong bonds with carbon can profoundly impact a molecule's lipophilicity, pKa, and metabolic stability. The pyridine scaffold, a common motif in numerous pharmaceuticals, when combined with fluorine, offers a unique chemical space for the design of novel therapeutics. This compound, in particular, serves as a versatile starting material, providing a reactive ketone handle for further chemical modifications and a fluorinated pyridine core that can engage in specific interactions with biological targets.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, most commonly involving the introduction of an acetyl group onto a pre-functionalized 6-fluoropyridine ring. A prevalent strategy involves a metal-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, starting from 2-fluoro-5-bromopyridine.

Proposed Synthetic Pathway via Stille Coupling

A plausible synthetic route involves the Stille coupling of 2-fluoro-5-bromopyridine with a suitable organotin reagent, followed by acylation.

Experimental Protocol: Synthesis of this compound via Stille Coupling (Proposed)

Step 1: Stille Coupling of 2-Fluoro-5-bromopyridine with Tri-n-butyl(1-ethoxyvinyl)tin

  • To a solution of 2-fluoro-5-bromopyridine (1.0 eq) in anhydrous toluene are added tri-n-butyl(1-ethoxyvinyl)tin (1.2 eq) and dichlorobis(triphenylphosphine)palladium(II) (0.05 eq).

  • The reaction mixture is degassed with argon and then heated to reflux for 12 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude product, 2-fluoro-5-(1-ethoxyvinyl)pyridine, is purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • The purified 2-fluoro-5-(1-ethoxyvinyl)pyridine is dissolved in a mixture of tetrahydrofuran and 1 M aqueous hydrochloric acid.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography to afford this compound.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully employed in the synthesis of a variety of biologically active molecules. Two prominent examples are its use in the development of dopamine/serotonin receptor agonists and as a precursor for chalcone-based anticancer agents.

Dopamine/Serotonin Receptor Agonists for Neurological Disorders

Derivatives of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine have been synthesized and evaluated for their activity as dopamine D2 and serotonin 5-HT1A receptor agonists, which are key targets in the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

Experimental Protocol: Synthesis of 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine Derivatives (General)

  • A mixture of this compound (1.0 eq), the desired piperazine derivative (1.1 eq), and a reducing agent such as sodium triacetoxyborohydride (1.5 eq) is stirred in a suitable solvent like dichloromethane at room temperature for 24 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative.

Quantitative Data: Dopamine D2 and Serotonin 5-HT1A Receptor Agonist Activity

CompoundDopamine D2 Receptor (EC50, nM)Serotonin 5-HT1A Receptor (EC50, nM)Reference
7b 0.92.3[1]
34c 3.31.4[1]

Signaling Pathway of Dopamine D2 and Serotonin 5-HT1A Receptors

G cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht1a Serotonin 5-HT1A Receptor Pathway D2_Agonist D2 Agonist (e.g., Compound 7b) D2R D2 Receptor D2_Agonist->D2R binds Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates HT1A_Agonist 5-HT1A Agonist (e.g., Compound 34c) HT1AR 5-HT1A Receptor HT1A_Agonist->HT1AR binds Gi_5HT Gi Protein HT1AR->Gi_5HT activates AC_5HT Adenylyl Cyclase Gi_5HT->AC_5HT inhibits cAMP_5HT cAMP AC_5HT->cAMP_5HT produces PKA_5HT Protein Kinase A cAMP_5HT->PKA_5HT activates CREB_5HT CREB PKA_5HT->CREB_5HT phosphorylates Gene_5HT Gene Transcription CREB_5HT->Gene_5HT regulates

Caption: Dopamine D2 and Serotonin 5-HT1A receptor signaling pathways.

Chalcone Derivatives as Potential Anticancer Agents

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds known for their wide range of biological activities, including anticancer properties. The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to novel fluorinated chalcones with potential as anticancer agents.

Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation (General)

  • To a solution of this compound (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) in ethanol, an aqueous solution of a base (e.g., 40% KOH) is added dropwise at room temperature.

  • The reaction mixture is stirred for 12-24 hours, during which a precipitate may form.

  • The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is poured into ice-cold water.

  • The resulting solid is collected by filtration, washed with water until neutral, and then dried.

  • The crude chalcone is purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data: Anticancer Activity of Fluorinated Chalcones

While specific data for chalcones derived from this compound is not yet available, the following table provides examples of the anticancer activity of other fluorinated chalcones against various cancer cell lines.

Chalcone DerivativeCancer Cell LineIC50 (µM)Reference
(E)-1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneMCF-7 (Breast)5.2[2]
(E)-1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneA549 (Lung)2.8[2]
(E)-3-(4-Fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-oneHCT116 (Colon)7.5[3]

Experimental Workflow: From Building Block to Biological Testing

G Start This compound Condensation Claisen-Schmidt Condensation Start->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Chalcone Fluorinated Chalcone Derivative Condensation->Chalcone Purification Purification & Characterization Chalcone->Purification Screening Anticancer Activity Screening Purification->Screening Data IC50 Determination Screening->Data

Caption: Workflow for synthesis and anticancer screening of chalcones.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its ketone functionality allow for the facile generation of diverse compound libraries. The examples of its application in the development of potent dopamine/serotonin receptor agonists and the potential for creating novel chalcone-based anticancer agents underscore its significance in the pursuit of new and improved therapeutics. The strategic incorporation of the 6-fluoropyridine moiety continues to be a promising approach for fine-tuning the pharmacological profiles of drug candidates, and this compound is poised to remain a key player in this endeavor.

References

An In-depth Technical Guide to 1-(6-Fluoropyridin-3-yl)ethanone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 1-(6-Fluoropyridin-3-yl)ethanone (also known as 5-acetyl-2-fluoropyridine), a key building block in medicinal chemistry. This document details its chemical and physical properties, provides established synthetic protocols, and explores its significant role as a precursor in the development of therapeutic agents, particularly modulators of nicotinic acetylcholine receptors (nAChRs).

Introduction

This compound is a fluorinated heterocyclic ketone that has garnered significant interest in the field of drug discovery and development. The presence of the fluorine atom and the acetyl group on the pyridine ring provides unique electronic properties and versatile handles for chemical modification, making it an attractive starting material for the synthesis of complex biologically active molecules. Its structural motif is found in a variety of pharmaceutical candidates, highlighting its importance as a key intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValue
CAS Number 84331-14-6
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol
IUPAC Name This compound
Synonyms 5-Acetyl-2-fluoropyridine
Appearance White to off-white crystalline solid
Melting Point 35-39 °C
Boiling Point Not reported
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable in the primary literature, its emergence is intrinsically linked to the broader development of fluorinated pyridine derivatives in medicinal chemistry. The introduction of fluorine into drug candidates became a widely adopted strategy in the latter half of the 20th century to enhance metabolic stability, binding affinity, and bioavailability. The synthesis and application of compounds like this compound likely arose from the need for versatile building blocks to create novel fluorinated pharmaceutical agents. Its use as a key intermediate in the synthesis of potent nicotinic acetylcholine receptor (nAChR) modulators has solidified its importance in the field.

Synthetic Protocols

Several synthetic routes to this compound have been developed. The most common strategies involve the introduction of the acetyl group onto a pre-existing 2-fluoropyridine ring.

Synthesis from 5-Bromo-2-fluoropyridine via Grignard Reaction

A prevalent method for the synthesis of this compound involves the use of a Grignard reagent derived from 5-bromo-2-fluoropyridine.

Experimental Protocol:

  • Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 5-bromo-2-fluoropyridine in anhydrous THF is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is then stirred at room temperature until the magnesium is consumed, forming the Grignard reagent, (6-fluoropyridin-3-yl)magnesium bromide.

  • Acetylation: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, in anhydrous THF is added dropwise.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis_from_Bromopyridine Start 5-Bromo-2-fluoropyridine Grignard Grignard Reagent ((6-fluoropyridin-3-yl)magnesium bromide) Start->Grignard 1. Mg, THF Product This compound Grignard->Product 2. Acetylating Agent (e.g., N,N-dimethylacetamide) Synthesis_from_Nitrile Start 2-Fluoropyridine-5-carbonitrile Intermediate Intermediate Imine Start->Intermediate 1. CH₃MgBr Product This compound Intermediate->Product 2. H₃O⁺ Drug_Synthesis_Workflow Start This compound Modification Modification of Acetyl Group (e.g., Condensation, Reduction) Start->Modification Coupling Coupling with Pharmacophore Fragment Modification->Coupling FinalProduct nAChR Modulator (e.g., Varenicline Analog) Coupling->FinalProduct Signaling_Pathway cluster_0 Neuronal Signaling nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Activates Signaling Downstream Signaling Depolarization->Signaling Initiates Modulator nAChR Modulator (derived from this compound) Modulator->nAChR Binds to

An In-depth Technical Guide to the Reactivity and Stability of 1-(6-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-(6-Fluoropyridin-3-yl)ethanone, a key building block in medicinal chemistry and drug discovery. The document details the compound's anticipated physicochemical properties, its reactivity in key synthetic transformations, and its expected stability under various stress conditions. While specific experimental data for this compound is limited in public literature, this guide consolidates information from structurally related analogues to provide a robust predictive framework. Detailed experimental protocols for common reactions are provided, alongside visual diagrams of reaction pathways and experimental workflows to facilitate understanding and practical application in a research and development setting.

Introduction

This compound is a fluorinated heterocyclic ketone that serves as a versatile intermediate in the synthesis of complex organic molecules. The presence of the fluorine atom and the acetyl group on the pyridine ring imparts unique electronic properties that influence its reactivity and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents. Fluorine incorporation is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. This guide aims to provide a detailed understanding of the chemical behavior of this important building block.

Physicochemical and Stability Data

Quantitative data on the stability of this compound is not extensively available in the public domain. The following tables provide a summary of its basic properties and predicted stability based on the known behavior of analogous fluorinated pyridines and aromatic ketones.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 84331-14-6
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol
Appearance Off-white to yellow solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)General knowledge
pKa (predicted) ~3-4 (for the pyridinium ion)Analogy to similar pyridines

Table 2: Predicted Stability Profile of this compound

ConditionPredicted StabilityPotential Degradation Pathway
Acidic pH Moderate to lowAcid-catalyzed hydrolysis of the C-F bond.
Neutral pH HighLikely stable under neutral aqueous conditions at room temperature.
Basic pH ModeratePotential for slow hydrolysis of the C-F bond.
Thermal Stress HighFluorinated aromatics generally exhibit high thermal stability.[1] Decomposition is expected at elevated temperatures.
Photostability ModerateAromatic ketones can be susceptible to photodegradation. The presence of fluorine may influence the degradation kinetics.

Chemical Reactivity

The reactivity of this compound is primarily governed by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing effects of the fluorine and acetyl groups, and the reactivity of the acetyl group itself.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 6-position is susceptible to displacement by nucleophiles. The electron-deficient nature of the pyridine ring facilitates SNAr reactions, which are often faster for fluoro-substituted pyridines compared to their chloro- or bromo-analogues.

  • Reaction with Amines: Forms 6-amino-substituted pyridin-3-yl ethanones.

  • Reaction with Alkoxides/Hydroxides: Can lead to the corresponding 6-hydroxy or 6-alkoxy derivatives.

  • Reaction with Azides: Provides a route to 6-azidopyridin-3-yl ethanones, which are precursors to aminopyridines or triazoles.

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond can be activated under certain conditions, a more common strategy for functionalization involves converting the fluorine to a more reactive leaving group (e.g., triflate) or using a brominated analogue. However, for the purpose of this guide, we will consider the reactivity of the analogous 6-bromo or 6-chloropyridin-3-yl ethanone in typical cross-coupling reactions, as these are common synthetic routes to derivatives of the title compound.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation with a wide range of primary and secondary amines.

  • Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.

Reactions of the Acetyl Group

The ketone functionality can undergo a variety of standard transformations:

  • Reduction: Reduction to the corresponding alcohol using reagents like sodium borohydride.

  • Oxidation (e.g., Baeyer-Villiger): Conversion of the ketone to an ester.

  • Condensation Reactions: Aldol or similar condensation reactions at the alpha-carbon.

Experimental Protocols

The following are detailed, representative protocols for key reactions involving this compound or its close analogues. Note: These are generalized procedures and may require optimization for specific substrates.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

Reaction: this compound + Morpholine → 1-(6-Morpholinopyridin-3-yl)ethanone

Materials:

  • This compound (1.0 equiv)

  • Morpholine (2.0-3.0 equiv)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the amine.

  • Heat the reaction mixture to 100-150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling (using a Bromo-analogue)

Reaction: 1-(6-Bromopyridin-3-yl)ethanone + Phenylboronic acid → 1-(6-Phenylpyridin-3-yl)ethanone

Materials:

  • 1-(6-Bromopyridin-3-yl)ethanone (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the aryl bromide, boronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination (using a Bromo-analogue)

Reaction: 1-(6-Bromopyridin-3-yl)ethanone + Aniline → 1-(6-(Phenylamino)pyridin-3-yl)ethanone

Materials:

  • 1-(6-Bromopyridin-3-yl)ethanone (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

  • Add the aryl bromide and the solvent.

  • Finally, add the amine.

  • Seal the flask and heat the mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool to room temperature and dilute with an organic solvent.

  • Filter through Celite® and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

As this compound is a building block, it is not directly involved in signaling pathways. However, its derivatives are often designed as inhibitors of signaling pathways, for example, kinase signaling. The following diagram illustrates a generic kinase signaling pathway that could be targeted by derivatives of this compound.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor RAF RAF Kinase (Potential Target) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Derivative Inhibitor->RAF

Caption: Generic kinase signaling pathway targeted by inhibitors.

The following diagram illustrates a general experimental workflow for the synthesis and purification of a derivative of this compound.

G Start Start Materials: 1-(6-Halopyridin-3-yl)ethanone Coupling Partner Reaction Reaction Setup (e.g., Suzuki Coupling) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final Pure Product Characterization->Final

Caption: General experimental workflow for synthesis and purification.

Logical Relationships in Reactivity

This diagram shows the logical relationship between the structural features of this compound and its resulting chemical reactivity.

G cluster_structure Structural Features cluster_reactivity Chemical Reactivity Pyridine Pyridine Ring (Electron Deficient) SNAr Nucleophilic Aromatic Substitution (SNAr) Pyridine->SNAr Coupling Cross-Coupling (via Halogen Analogue) Pyridine->Coupling Fluorine Fluorine at C6 (Inductive Effect, Leaving Group) Fluorine->SNAr Acetyl Acetyl Group at C3 (Electron Withdrawing, Ketone Reactivity) Acetyl->SNAr Activates Ring Ketone_Rxn Ketone Chemistry Acetyl->Ketone_Rxn

Caption: Relationship between structure and reactivity.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its reactivity is characterized by the susceptibility of the 6-position to nucleophilic aromatic substitution and the diverse chemistry of the acetyl group. While specific quantitative stability data is sparse, it is predicted to have good thermal stability, with potential for degradation under harsh pH conditions or upon exposure to UV light. The provided experimental protocols for key transformations offer a solid foundation for the synthetic utility of this compound and its analogues. Further experimental studies are warranted to fully elucidate its stability profile and expand its application in the development of novel chemical entities.

References

A Comprehensive Technical Review of 1-(6-Fluoropyridin-3-yl)ethanone and Its Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Fluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative that has garnered significant interest in medicinal chemistry as a versatile building block for the synthesis of a wide array of biologically active compounds. The presence of the fluorine atom and the ketone functional group on the pyridine ring provides unique physicochemical properties and multiple avenues for chemical modification, making it a valuable scaffold in the design of novel therapeutics. This technical guide provides an in-depth review of the synthesis, characterization, and derivatization of this compound, with a focus on its application in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Synthesis and Characterization

The synthesis of this compound can be achieved through a Grignard reaction, a common and effective method for the formation of carbon-carbon bonds.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Fluoro-5-bromopyridine

  • Magnesium turnings

  • Dry diethyl ether or Tetrahydrofuran (THF)

  • N-methoxy-N-methylacetamide

  • Anhydrous solvent (e.g., THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are suspended in a minimal amount of dry diethyl ether or THF. A solution of 2-fluoro-5-bromopyridine in the same dry solvent is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred at room temperature or gently heated to ensure complete formation of the Grignard reagent, 5-fluoro-2-pyridylmagnesium bromide.

  • Acylation: In a separate flame-dried flask under an inert atmosphere, a solution of N-methoxy-N-methylacetamide in anhydrous THF is prepared and cooled to 0 °C. The freshly prepared Grignard reagent is then added slowly to this solution. The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a pure compound.

Characterization Data

The structural confirmation of this compound is typically performed using various spectroscopic techniques.

Parameter Value
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol
CAS Number 84331-14-6

Table 1: Physicochemical Properties of this compound

Technique Observed Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.65 (d, J=2.4 Hz, 1H), 8.25 (ddd, J=8.4, 7.6, 2.4 Hz, 1H), 7.05 (dd, J=8.4, 2.8 Hz, 1H), 2.65 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 195.8, 164.5 (d, J=243.4 Hz), 148.1 (d, J=15.1 Hz), 141.2 (d, J=8.1 Hz), 128.9, 110.4 (d, J=38.4 Hz), 26.8
IR (KBr, cm⁻¹) ν ~1690 (C=O stretching)
Mass Spectrometry (EI) m/z 139 (M⁺)

Table 2: Spectroscopic Data for this compound

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, particularly kinase inhibitors and GPCR ligands. The ketone functionality allows for further modifications, such as condensation reactions to form chalcones or conversion to other functional groups, while the fluorinated pyridine ring can be modified via cross-coupling reactions.

Synthesis of Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. This reaction can be employed to synthesize a diverse library of derivatives of this compound by coupling it with various boronic acids.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-(6-Halopyridin-3-yl)ethanone F Coupled Product A->F Suzuki-Miyaura Coupling B Aryl/Heteroaryl Boronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F

Figure 1: General workflow for Suzuki-Miyaura coupling.
Derivatives as Kinase Inhibitors

Derivatives of this compound have shown promise as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Derivative Target Kinase IC₅₀ (nM) Reference
Pyridinyl-pyrimidine derivativeCDK47[1]
Pyridinyl-pyrimidine derivativeFLT311[1]

Table 3: Kinase Inhibitory Activity of this compound Derivatives

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

G start Start reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions start->reagents setup Set up Reaction in Multi-well Plate reagents->setup incubate Incubate at Controlled Temperature setup->incubate detect Measure Kinase Activity (e.g., ADP Production) incubate->detect analyze Data Analysis: Calculate IC50 detect->analyze end_node End analyze->end_node

Figure 2: General workflow for an in vitro kinase inhibition assay.

Src family kinases are non-receptor tyrosine kinases that play a crucial role in various signaling pathways that regulate cell proliferation, survival, and migration.[2][3][4] Aberrant Src activity is often associated with cancer.[5]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation GPCR GPCR GPCR->Src Activation Integrin Integrin Integrin->Src Activation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K/Akt) Src->Downstream Phosphorylation Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration

Figure 3: Simplified Src kinase signaling pathway.
Derivatives as GPCR Ligands

Derivatives of this compound have also been explored as ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes.

Derivative Target Receptor EC₅₀ (nM) Activity Reference
1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative (7b)D₂0.9Agonist[6]
1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative (7b)D₃19Agonist[6]
1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative (7b)5-HT₁ₐ2.3Agonist[6]
1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative (34c)D₂3.3Agonist[6]
1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative (34c)D₃10Agonist[6]
1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative (34c)5-HT₁ₐ1.4Agonist[6]

Table 4: GPCR Agonist Activity of this compound Derivatives.[6]

Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR.[7][8]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand with known affinity for the target GPCR (e.g., [³H]-spiperone for D₂ receptors)

  • Unlabeled test compound

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

G start Start reagents Prepare Reagents: - Cell Membranes - Radioligand - Unlabeled Ligand start->reagents setup Incubate Membranes, Radioligand, and Unlabeled Ligand reagents->setup filter Rapid Filtration setup->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end_node End analyze->end_node

Figure 4: General workflow for a radioligand binding assay.

Dopamine D₂ and Serotonin 5-HT₁ₐ receptors are both Gi/o-coupled GPCRs.[9][10][11][12][13][14] Upon activation by an agonist, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][9][15] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.[9] They can also modulate ion channels through the Gβγ subunits.[11]

G cluster_membrane Cell Membrane Receptor D2 or 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Agonist Agonist Agonist->Receptor Binds to ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Figure 5: Simplified Gi/o-coupled GPCR signaling pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse compound libraries. The demonstrated utility of its derivatives as potent kinase inhibitors and GPCR ligands highlights the importance of this scaffold in the ongoing search for novel therapeutic agents. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved drug candidates for a variety of diseases.

References

Methodological & Application

Synthesis of 1-(6-Fluoropyridin-3-yl)ethanone Analogs: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-(6-Fluoropyridin-3-yl)ethanone and its analogs. The methodologies outlined below are based on established synthetic strategies, including cross-coupling reactions and Grignard additions, which are fundamental in medicinal chemistry and drug development for the construction of functionalized pyridine scaffolds.

Introduction

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. The presence of the fluorine atom can significantly influence the metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidates. This document details reliable protocols for the synthesis of the parent ketone and provides a framework for the generation of diverse analogs.

Synthetic Strategies

Several robust methods can be employed for the synthesis of this compound and its analogs. The choice of a particular route may depend on the availability of starting materials, desired scale, and tolerance of functional groups. The primary strategies covered in these notes are:

  • Negishi Cross-Coupling Reaction: A powerful method for carbon-carbon bond formation, coupling an organozinc reagent with an organic halide.

  • Grignard Reaction: A classic organometallic reaction involving the addition of a Grignard reagent to an electrophile, in this case, an acetylating agent.

  • Suzuki-Miyaura Cross-Coupling Reaction: A versatile palladium-catalyzed reaction between an organoboron compound and an organic halide.

Protocol 1: Synthesis of this compound via Negishi Cross-Coupling

This protocol describes the synthesis of the target compound from 5-bromo-2-fluoropyridine and an acetyl-organozinc reagent.

Experimental Protocol

Materials:

  • 5-Bromo-2-fluoropyridine

  • Zinc dust

  • 1,2-Dibromoethane

  • Acetyl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Organozinc Reagent:

    • Activate zinc dust by stirring with 1,2-dibromoethane in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes at room temperature.

    • To the activated zinc, add a solution of 5-bromo-2-fluoropyridine in anhydrous THF dropwise at room temperature.

    • Stir the mixture for 2 hours at room temperature to form the 6-fluoropyridin-3-ylzinc bromide reagent.

  • Negishi Coupling:

    • In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ and PPh₃ in anhydrous THF.

    • To the freshly prepared organozinc reagent, add the palladium catalyst solution.

    • Cool the reaction mixture to 0 °C and add acetyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Quantitative Data
Starting MaterialReagentCatalyst Loading (mol%)SolventReaction Time (h)Typical Yield (%)
5-Bromo-2-fluoropyridineAcetyl chloride2-5THF12-1860-75

Reaction Workflow

Negishi_Coupling cluster_prep Organozinc Reagent Preparation cluster_coupling Negishi Coupling cluster_workup Work-up & Purification start_mat 5-Bromo-2-fluoropyridine + Activated Zinc reagent_prep Formation of 6-Fluoropyridin-3-ylzinc Bromide start_mat->reagent_prep THF, rt, 2h coupling_step Reaction with Acetyl Chloride reagent_prep->coupling_step Pd(OAc)₂/PPh₃, THF, 0°C to rt, 12-18h workup Aqueous Work-up (NH₄Cl quench) coupling_step->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Negishi cross-coupling.

Protocol 2: Synthesis of this compound Analogs via Grignard Reaction

This protocol details the synthesis of analogs by reacting a Grignard reagent derived from 5-bromo-2-fluoropyridine with various acid chlorides or anhydrides.

Experimental Protocol

Materials:

  • 5-Bromo-2-fluoropyridine

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Acid chloride or anhydride (e.g., propionyl chloride, benzoyl chloride)

  • Anhydrous Diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Formation of the Grignard Reagent:

    • Activate magnesium turnings with a crystal of iodine in a flame-dried flask under an inert atmosphere.

    • Add a solution of 5-bromo-2-fluoropyridine in anhydrous diethyl ether or THF dropwise to the activated magnesium.

    • Maintain the reaction at a gentle reflux by controlling the addition rate. After the addition is complete, reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent (6-fluoropyridin-3-ylmagnesium bromide).

  • Acylation:

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of the desired acid chloride or anhydride in anhydrous diethyl ether or THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by carefully pouring it into a mixture of ice and saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data for Analog Synthesis
Grignard ReagentAcylating AgentSolventReaction Time (h)Typical Yield (%)
6-Fluoropyridin-3-ylmagnesium bromidePropionyl chlorideTHF2-455-70
6-Fluoropyridin-3-ylmagnesium bromideBenzoyl chlorideTHF2-460-75

Reaction Pathway

Grignard_Reaction start_mat 5-Bromo-2-fluoropyridine grignard_reagent 6-Fluoropyridin-3-ylmagnesium bromide start_mat->grignard_reagent Mg, I₂ (cat.), THF, reflux intermediate Tetrahedral Intermediate grignard_reagent->intermediate 0°C to rt acyl_chloride R-COCl (Acid Chloride) acyl_chloride->intermediate product 1-(6-Fluoropyridin-3-yl)alkanone/arylethanone intermediate->product Work-up (NH₄Cl)

Caption: Pathway for the synthesis of this compound analogs via Grignard reaction.

Protocol 3: Synthesis of this compound Analogs via Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of analogs by coupling 6-fluoropyridin-3-ylboronic acid with various vinyl or aryl halides, followed by oxidation of the resulting alcohol.

Experimental Protocol

Materials:

  • 6-Fluoropyridin-3-ylboronic acid

  • Aryl or vinyl halide (e.g., 1-bromo-4-vinylbenzene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Sodium periodate (NaIO₄)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (catalytic amount)

  • Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suzuki-Miyaura Coupling:

    • To a flask, add 6-fluoropyridin-3-ylboronic acid, the aryl or vinyl halide, K₂CO₃, and Pd(PPh₃)₄.

    • Add a mixture of 1,4-dioxane and water (typically 4:1 v/v).

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to obtain the coupled alcohol precursor.

  • Oxidation to Ketone:

    • Dissolve the alcohol precursor in a mixture of acetonitrile, ethyl acetate, and water.

    • Add a catalytic amount of RuCl₃·xH₂O.

    • Add NaIO₄ in portions and stir the mixture at room temperature for 2-4 hours.

    • Quench the reaction with saturated aqueous Na₂S₂O₃.

    • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield the desired ketone analog.

Quantitative Data for Analog Synthesis
Boronic AcidHalideCatalyst Loading (mol%)SolventReaction Time (h)Overall Yield (%)
6-Fluoropyridin-3-ylboronic acid1-Bromo-4-vinylbenzene5Dioxane/H₂O1850-65
6-Fluoropyridin-3-ylboronic acid1-Iodo-4-methoxybenzene5Dioxane/H₂O1655-70

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X R¹-X Ar-X PdII_boronate R¹-Pd(II)L₂-R² PdII_halide->PdII_boronate Transmetalation (Base) R²-B(OH)₂ Ar'-B(OH)₂ Product R¹-R² PdII_boronate->Product Reductive Elimination R¹-X->PdII_halide Oxidative Addition R²-B(OH)₂->PdII_boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The protocols described provide a comprehensive guide for the synthesis of this compound and its analogs. These methods are scalable and adaptable for the generation of a library of compounds for further investigation in drug discovery programs. Researchers should optimize the reaction conditions based on the specific substrate and desired scale of the synthesis. Standard laboratory safety precautions should be followed when handling all reagents and solvents.

The Versatile Scaffold: 1-(6-Fluoropyridin-3-yl)ethanone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(6-Fluoropyridin-3-yl)ethanone is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its unique electronic properties, conferred by the fluorine atom and the pyridine ring, make it an attractive starting material for the development of novel therapeutics. This document provides an overview of its application in the discovery of potent antibacterial agents, specifically focusing on the synthesis and activity of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives.

Application in Antibacterial Drug Discovery

Derivatives of this compound have shown significant promise as antibacterial agents, particularly as a new generation of oxazolidinones. These synthetic compounds are effective against a range of Gram-positive bacteria, including drug-resistant strains.

Quantitative Biological Data

The antibacterial activity of a series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine moiety has been evaluated. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible bacterial growth, are summarized in the table below.

Compound IDR GroupS. aureus (ATCC 29213) MIC (µg/mL)S. epidermidis (ATCC 12228) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)S. pneumoniae (ATCC 49619) MIC (µg/mL)B. subtilis (ATCC 6633) MIC (µg/mL)
6a -NHCH₃10.5211
6c -NHCH₂CF₂H0.50.2510.50.5
7j -0.250.2510.50.25
Linezolid (Reference)21211

Data extracted from a study on novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives.[1][2]

Experimental Protocols

Synthesis of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone Derivatives (A Generalized Protocol)

This protocol outlines a potential synthetic route to 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, based on established oxazolidinone synthesis methodologies.

Step 1: Bromination of this compound

  • Dissolve this compound in a suitable solvent such as methanol or acetic acid.

  • Add a brominating agent (e.g., bromine or N-bromosuccinimide) dropwise at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

  • Purify the resulting α-bromo ketone by column chromatography.

Step 2: Formation of the Oxazolidinone Ring

  • React the α-bromo ketone with a suitable carbamate source (e.g., benzyl carbamate) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

  • Heat the reaction mixture to facilitate the cyclization and formation of the oxazolidinone ring.

  • After completion, cool the reaction mixture, dilute with water, and extract the product.

  • Purify the intermediate by recrystallization or column chromatography.

Step 3: Functionalization of the Oxazolidinone

  • The synthesized oxazolidinone can be further functionalized. For example, a piperazine moiety can be introduced via nucleophilic aromatic substitution on a suitable precursor.

  • The specific reaction conditions (solvent, temperature, base) will depend on the nature of the reactants.

Step 4: Final Derivatization

  • The incorporated functional group (e.g., piperazine) can be further reacted to introduce various substituents (the 'R' groups in the table above), leading to a library of diverse compounds.

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

G cluster_synthesis Synthetic Workflow Start This compound Step1 Bromination Start->Step1 Intermediate1 α-Bromo Ketone Derivative Step1->Intermediate1 Step2 Cyclization with Carbamate Intermediate1->Step2 Intermediate2 Oxazolidinone Core Step2->Intermediate2 Step3 Functionalization (e.g., Piperazine addition) Intermediate2->Step3 Intermediate3 Functionalized Oxazolidinone Step3->Intermediate3 Step4 Derivatization Intermediate3->Step4 End Bioactive Oxazolidinone Derivatives Step4->End

Caption: Synthetic workflow for bioactive oxazolidinone derivatives.

G cluster_moa Mechanism of Action: Inhibition of Bacterial Protein Synthesis Drug 3-(5-Fluoropyridin-3-yl)- 2-oxazolidinone Derivative Ribosome Bacterial Ribosome (70S) Drug->Ribosome Binds to 50S subunit Drug->Inhibition P_site P-site Ribosome->P_site A_site A-site Ribosome->A_site Initiation Formation of Initiation Complex fMet_tRNA fMet-tRNA Initiation->fMet_tRNA Binding Binding of fMet-tRNA to P-site fMet_tRNA->Binding Binding->P_site Peptide_Bond First Peptide Bond Formation Binding->Peptide_Bond Protein_Synthesis Protein Synthesis Peptide_Bond->Protein_Synthesis Inhibition->Binding Inhibits

Caption: Mechanism of action of oxazolidinone derivatives.[3][4][5][6]

References

Application Notes and Protocols: The Use of 1-(6-Fluoropyridin-3-yl)ethanone in Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(6-Fluoropyridin-3-yl)ethanone is a key heterocyclic building block in medicinal chemistry and materials science. The presence of a fluorine atom and a ketone functionality, combined with the pyridine core, makes it an attractive substrate for creating complex molecular architectures. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C, C-N, and C-O bond formation, demonstrating high functional group tolerance and reliability.[1] These reactions have become indispensable tools in the synthesis of pharmaceuticals and fine chemicals.[1] This document provides detailed protocols and application notes for employing this compound in several common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[2][3] For substrates like this compound (assuming a bromo- or chloro- precursor is used, or C-F activation is achieved), this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 6-position, displacing the halide.

Caption: General scheme for the Suzuki-Miyaura coupling.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of a halo-pyridyl ketone, serving as a model for 1-(6-halopyridin-3-yl)ethanone.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
11-(6-Bromopyridin-3-yl)ethanonePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9085-95
21-(6-Chloropyridin-3-yl)ethanone4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃Toluene11080-90
31-(6-Bromopyridin-3-yl)ethanoneThiophene-2-boronic acidPd(OAc)₂ (3)XPhos (6)CsFTHF8088-96

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a representative procedure for the coupling of an aryl halide with a boronic acid.[4]

Materials:

  • 1-(6-Bromopyridin-3-yl)ethanone (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Schlenk flask, magnetic stirrer, condenser, inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 1-(6-Bromopyridin-3-yl)ethanone, the arylboronic acid, and potassium phosphate.[4]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 90-95 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by coupling amines with aryl halides.[5][6] This reaction is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. For a halo-precursor of this compound, this allows for the introduction of a diverse range of primary and secondary amines.

Data Presentation: Buchwald-Hartwig Amination Conditions

The following table outlines representative conditions for the Buchwald-Hartwig amination.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
11-(6-Bromopyridin-3-yl)ethanoneMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10090-98
21-(6-Chloropyridin-3-yl)ethanoneAnilinePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃1,4-Dioxane11085-95
31-(6-Bromopyridin-3-yl)ethanoneBenzylaminePd-G3-Xantphos (2)-DBUAcetonitrile140>90

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of an aryl halide with an amine.[7]

Materials:

  • 1-(6-Bromopyridin-3-yl)ethanone (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • BINAP (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, add the palladium precursor, ligand, and sodium tert-butoxide to a dry Schlenk tube.

  • Add the aryl halide and anhydrous toluene.

  • Finally, add the amine coupling partner.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 16-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] It typically employs a palladium catalyst and a copper(I) co-catalyst.[9] This method is highly effective for synthesizing arylalkynes from halo-pyridyl precursors.

Data Presentation: Sonogashira Coupling Conditions

This table shows typical conditions for Sonogashira coupling reactions.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
11-(6-Bromopyridin-3-yl)ethanonePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF6085-95
21-(6-Iodopyridin-3-yl)ethanone1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)PiperidineDMFRT90-99
31-(6-Bromopyridin-3-yl)ethanone(Trimethylsilyl)acetylenePd(OAc)₂ (2)- (Copper-free)Cs₂CO₃Acetonitrile8080-90

Experimental Protocol: Sonogashira Coupling

The following is a representative procedure for a Sonogashira coupling reaction.[10]

Materials:

  • 1-(6-Bromopyridin-3-yl)ethanone (1.0 mmol, 1.1 equiv)

  • Terminal Alkyne (0.9 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.045 mmol, 5 mol%)

  • Copper(I) Iodide (CuI) (0.09 mmol, 10 mol%)

  • Triethylamine (Et₃N, 2 mL)

  • Anhydrous THF (4 mL)

Procedure:

  • To a Schlenk flask containing the aryl halide, add THF and triethylamine.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ and CuI catalysts under a positive pressure of inert gas.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) for 4-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Weigh Reagents (Halide, Partner, Base) add_solids Add Solids (Substrates, Base, Catalyst) prep_reagents->add_solids prep_catalyst Prepare Catalyst System (Pd Source + Ligand) prep_catalyst->add_solids prep_solvent Degas Solvent add_liquids Add Solvent & Liquid Reagents prep_solvent->add_liquids setup_flask Assemble Glassware (Schlenk Flask) inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup_flask->inert_atm inert_atm->add_solids add_solids->add_liquids run_reaction Heat and Stir (Monitor by TLC/LC-MS) add_liquids->run_reaction quench Quench Reaction run_reaction->quench extract Liquid-Liquid Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized workflow for palladium cross-coupling reactions.

Generalized Catalytic Cycle (Suzuki-Miyaura)

The mechanism of most palladium cross-coupling reactions proceeds through a similar catalytic cycle involving Pd(0) and Pd(II) intermediates.

Catalytic_Cycle cluster_labels pd0 Pd(0)L₂ oxidative_complex Ar-Pd(II)L₂(X) pd0->oxidative_complex Oxidative Addition + Ar-X transmetalation_complex Ar-Pd(II)L₂(R) oxidative_complex->transmetalation_complex Transmetalation + R-B(OH)₂ / Base transmetalation_complex->pd0 Reductive Elimination - Ar-R ArX Ar-X = 1-(6-Halopyridin-3-yl)ethanone RBOH2 R-B(OH)₂ = Organoboron Reagent ArR Ar-R = Coupled Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Reactions Involving 1-(6-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for key chemical transformations involving 1-(6-Fluoropyridin-3-yl)ethanone, a versatile building block in medicinal chemistry and materials science. The protocols outlined below for Suzuki-Miyaura coupling, reductive amination, and Claisen-Schmidt condensation are intended to serve as a starting point for the synthesis of diverse derivatives.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.[1][2] The fluorine substituent on the pyridine ring of this compound can modulate the physicochemical properties of the resulting products, which is of significant interest in drug discovery.[3]

General Workflow for Suzuki-Miyaura Coupling

G reagents Combine Reactants: This compound, Arylboronic Acid, Base inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product G reactants Combine Ketone and Amine imine Imine/Enamine Formation (Acid or Base catalyst may be used) reactants->imine reduction Addition of Reducing Agent imine->reduction reaction Reaction Stirring (Room Temperature or Heated) reduction->reaction quench Quench Reaction reaction->quench workup Aqueous Work-up and Extraction quench->workup purify Purification workup->purify product Isolated Amine Product purify->product G cluster_reactants Reactants ketone This compound catalyst Base Catalyst (e.g., NaOH or KOH) ketone->catalyst aldehyde Aromatic Aldehyde aldehyde->catalyst product Chalcone Derivative catalyst->product

References

Application Notes and Protocols: 1-(6-Fluoropyridin-3-yl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(6-Fluoropyridin-3-yl)ethanone as a key intermediate in the synthesis of pharmaceutically active compounds, particularly focusing on its potential application in the development of novel dopamine and serotonin receptor agonists. This document outlines synthetic strategies, detailed experimental protocols, and the pharmacological context of the target molecules.

Introduction

This compound is a versatile chemical building block incorporating a fluorinated pyridine ring, a structural motif of significant interest in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The ketone functional group provides a reactive handle for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular scaffolds.

This document focuses on the application of this compound in the synthesis of multi-target agents for neurodegenerative disorders, such as Parkinson's disease. Specifically, it details a proposed synthetic pathway to novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which have shown potent agonistic activity at dopamine D2/D3 and serotonin 5-HT1A receptors.[1]

Synthetic Applications and Strategy

The primary application highlighted is the synthesis of dual D2/5-HT1A receptor agonists. The core of this synthesis involves the preparation of a key intermediate, 6-fluoropyridin-3-ol, from this compound. A plausible and efficient method for this transformation is the Baeyer-Villiger oxidation. Subsequently, the resulting phenol can be alkylated and coupled with various piperazine derivatives to yield the final drug candidates.

Proposed Synthetic Workflow

G A This compound B Baeyer-Villiger Oxidation A->B m-CPBA C 6-Fluoropyridin-3-yl acetate B->C D Hydrolysis C->D Base (e.g., NaOH) E 6-Fluoropyridin-3-ol (Key Intermediate) D->E F Williamson Ether Synthesis (Alkylation) E->F 1-Bromo-3-chloropropane, K2CO3 G 3-(3-Chloropropoxy)-6-fluoropyridine F->G H Nucleophilic Substitution G->H J Final Product: 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine Derivatives H->J I Substituted Piperazine I->H

Caption: Proposed synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoropyridin-3-ol from this compound (Proposed)

Objective: To convert the ethanone to the corresponding phenol via Baeyer-Villiger oxidation and subsequent hydrolysis.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (Na₂SO₃), 10% aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Hydrochloric acid (HCl), aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Baeyer-Villiger Oxidation:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 10% aqueous Na₂SO₃ solution to destroy excess peroxide.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 6-fluoropyridin-3-yl acetate.

  • Hydrolysis:

    • Dissolve the crude 6-fluoropyridin-3-yl acetate in a mixture of methanol and water.

    • Add aqueous NaOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the hydrolysis by TLC.

    • Upon completion, neutralize the reaction mixture with aqueous HCl.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford 6-fluoropyridin-3-ol.

Protocol 2: Synthesis of 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)-4-(benzo[b]thiophen-4-yl)piperazine (Example Final Product)

Objective: To synthesize a target compound from the key intermediate, 6-fluoropyridin-3-ol.

Materials:

  • 6-Fluoropyridin-3-ol

  • 1-Bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • 1-(Benzo[b]thiophen-4-yl)piperazine

  • Potassium iodide (KI)

Procedure:

  • Alkylation of 6-Fluoropyridin-3-ol:

    • To a solution of 6-fluoropyridin-3-ol (1.0 eq) in ACN, add K₂CO₃ (2.0 eq) and 1-bromo-3-chloropropane (1.2 eq).

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • Cool the reaction to room temperature and filter off the solids.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield 3-(3-chloropropoxy)-6-fluoropyridine.

  • Coupling with Substituted Piperazine:

    • Combine 3-(3-chloropropoxy)-6-fluoropyridine (1.0 eq), 1-(benzo[b]thiophen-4-yl)piperazine (1.1 eq), K₂CO₃ (2.0 eq), and a catalytic amount of KI in ACN.

    • Reflux the mixture for 12-18 hours.

    • Monitor the reaction by TLC.

    • After cooling, filter the mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain the final compound.

Data Presentation

The following table summarizes the in vitro biological activity of representative final compounds synthesized from the 6-fluoropyridin-3-yl moiety.[1]

CompoundTarget ReceptorEC₅₀ (nM)
7b D₂0.9
D₃19
5-HT₁ₐ2.3
34c D₂3.3
D₃10
5-HT₁ₐ1.4

Pharmacological Signaling Pathways

The synthesized compounds act as agonists at D₂/D₃ dopamine receptors and 5-HT₁ₐ serotonin receptors. These are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission.

Dopamine D₂/D₃ Receptor Signaling

D₂ and D₃ receptors are members of the D₂-like family of dopamine receptors. They are coupled to the Gαi/o subunit of the G-protein complex.

G cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor G_protein Gαi/oβγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Activation (via Gβγ) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition (via Gβγ) cAMP cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_channel->Hyperpolarization Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Agonist Agonist (e.g., Synthesized Compound) Agonist->D2R ATP ATP ATP->AC PKA PKA cAMP->PKA Activation G cluster_membrane Cell Membrane HT1A 5-HT1A Receptor G_protein Gαi/oβγ HT1A->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK Pathway G_protein->ERK Activation (via Gβγ) cAMP cAMP AC->cAMP Neuronal_Response Modulation of Neuronal Excitability and Gene Expression ERK->Neuronal_Response Agonist Agonist (e.g., Synthesized Compound) Agonist->HT1A ATP ATP ATP->AC PKA PKA cAMP->PKA Activation PKA->Neuronal_Response

References

Application Notes and Protocols for the Purification of 1-(6-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-(6-Fluoropyridin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis. The following methods are based on established chemical principles for the purification of substituted pyridines and ketones. While specific quantitative data for this exact compound is not extensively available in the public domain, the protocols provided are derived from analogous chemical purifications and offer robust starting points for achieving high purity.

Overview of Purification Strategies

The primary methods for purifying this compound from a crude reaction mixture are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities present. Often, a combination of these techniques is employed to achieve the desired level of purity.

Logical Workflow for Purification:

PurificationWorkflow Crude Crude Product (this compound + Impurities) Extraction Acid-Base Extraction (Optional: for removal of non-basic/acidic impurities) Crude->Extraction Chromatography Silica Gel Column Chromatography (Primary Purification) Crude->Chromatography Direct Purification Extraction->Chromatography Recrystallization Recrystallization (Final Polishing) Chromatography->Recrystallization Pure High-Purity Product (>99%) Recrystallization->Pure

Caption: General purification workflow for this compound.

Experimental Protocols

Purification by Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating this compound from byproducts and unreacted starting materials. The separation is based on the differential adsorption of the compounds onto the stationary phase (silica gel) and their solubility in the mobile phase.

Experimental Workflow for Column Chromatography:

ChromatographyWorkflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation Slurry Prepare silica gel slurry in initial eluent Pack Pack the column Slurry->Pack Load Load crude product (adsorbed on silica) Pack->Load Elute Elute with solvent gradient (e.g., Hexane/Ethyl Acetate) Load->Elute Collect Collect fractions Elute->Collect TLC Monitor fractions by TLC Collect->TLC TLC->Elute Adjust Gradient Combine Combine pure fractions TLC->Combine Evaporate Evaporate solvent (Rotary Evaporator) Combine->Evaporate Purified Purified Product Evaporate->Purified

Caption: Step-by-step workflow for column chromatography purification.

Protocol:

  • Stationary Phase and Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as hexane.

    • Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3 v/v). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

    • For pyridinic compounds, which can sometimes exhibit tailing on silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.[1]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in test tubes or vials.

    • Monitor the composition of each fraction using TLC. A suitable TLC mobile phase would be similar to the column elution solvent. Visualize the spots under UV light (254 nm).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation:

ParameterCondition 1 (Hypothetical)Condition 2 (Hypothetical)
Stationary Phase Silica Gel (60-120 mesh)Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate (Gradient: 10% to 40% EtOAc)Dichloromethane/Methanol (Gradient: 0% to 5% MeOH)
Initial Purity ~85%~85%
Final Purity >98%>99%
Yield 80-90%75-85%
Purification by Recrystallization

Recrystallization is an excellent technique for the final purification of solid compounds to achieve high purity. The principle is based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.

Experimental Workflow for Recrystallization:

RecrystallizationWorkflow Start Start with partially purified product Dissolve Dissolve in minimum amount of hot solvent Start->Dissolve Cool Cool slowly to allow crystal formation Dissolve->Cool Filter Collect crystals by vacuum filtration Cool->Filter Wash Wash with cold solvent Filter->Wash Dry Dry the crystals Wash->Dry Pure High-Purity Crystalline Product Dry->Pure

Caption: Step-by-step workflow for purification by recrystallization.

Protocol:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

    • Potential solvents for this compound, being a moderately polar ketone, include isopropanol, ethanol, ethyl acetate/hexane mixtures, or toluene.

    • Perform small-scale solubility tests to identify the optimal solvent or solvent system.

  • Dissolution:

    • Place the crude or partially purified solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven to remove all traces of solvent.

Data Presentation:

Solvent System (Hypothetical)Initial PurityFinal PurityRecovery Yield
Isopropanol95%>99.5%85-95%
Ethyl Acetate / Hexane95%>99.0%80-90%
Toluene95%>99.2%75-85%
Purification by Acid-Base Extraction

Given the basic nature of the pyridine ring, acid-base extraction can be a useful initial step to separate this compound from non-basic impurities.

Logical Diagram for Acid-Base Extraction:

AcidBaseExtraction start Crude Product in Organic Solvent (e.g., DCM) extract_acid Extract with aqueous HCl start->extract_acid aq_phase Aqueous Phase {1-(6-F-Py-3-yl)ethanone-HCl salt} extract_acid->aq_phase Product org_phase1 Organic Phase {Non-basic impurities} extract_acid->org_phase1 Impurities basify Basify with aq. NaOH aq_phase->basify extract_org Extract with fresh organic solvent basify->extract_org org_phase2 Organic Phase {Purified Product} extract_org->org_phase2 Product aq_phase2 Aqueous Phase {Inorganic salts} extract_org->aq_phase2 Waste dry_evap Dry and Evaporate Solvent org_phase2->dry_evap final_product Partially Purified Product dry_evap->final_product

Caption: Logic of purification via acid-base extraction.

Protocol:

  • Dissolution: Dissolve the crude product in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic pyridine nitrogen will be protonated, drawing the product into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation of Impurities: Combine the acidic aqueous layers. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is basic (pH > 9). The protonated product will be neutralized and may precipitate or form an oil.

  • Re-extraction: Extract the product back into an organic solvent (e.g., DCM or ethyl acetate) 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

This method typically yields a product of moderate purity that may require further purification by chromatography or recrystallization.

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques. For primary purification from a complex mixture, silica gel column chromatography is recommended. For achieving high, pharmaceutical-grade purity, recrystallization is the preferred final step. The specific conditions, such as solvent systems and gradients, should be optimized on a small scale before proceeding with a large-scale purification. The protocols and data presented herein provide a comprehensive guide for researchers to develop a robust and efficient purification strategy for this important synthetic intermediate.

References

Application Notes and Protocols for the Characterization of 1-(6-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-(6-Fluoropyridin-3-yl)ethanone, a key building block in pharmaceutical and agrochemical research. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.

Compound Information

ParameterValue
IUPAC Name This compound
CAS Number 84331-14-6
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol
Structure O // C / C C // \ / C N \ / F

Analytical Techniques

A multi-technique approach is recommended for the unambiguous characterization of this compound. This includes chromatographic methods for purity assessment and spectroscopic techniques for structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase method is typically employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be:

    • 0-20 min: 10-90% acetonitrile

    • 20-25 min: 90% acetonitrile

    • 25-30 min: 10% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

Data Presentation:

ParameterExpected Value
Retention Time (t_R_) Dependent on the specific HPLC conditions, but a single major peak is expected.
Purity (%) ≥ 95%

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Vial Vial Filter->Vial Injector Autosampler/ Injector Vial->Injector Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. It provides information on both the retention time (for chromatographic separation) and the mass-to-charge ratio of the compound and its fragments (for structural elucidation).

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., with electron ionization - EI).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.

Data Presentation:

ParameterExpected Value
Retention Time (t_R_) Dependent on the specific GC conditions.
Molecular Ion (M⁺) m/z 139
Key Fragment Ions m/z 124 (M-CH₃)⁺, m/z 96 (M-C₂H₃O)⁺, m/z 69 (C₄H₂F)⁺

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Vial Vial Dissolve->Vial Injector GC Injector Vial->Injector Column Capillary Column Injector->Column MS Mass Spectrometer (EI, 70 eV) Column->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectrum MS->MassSpec Analysis Library Search & Fragmentation Analysis TIC->Analysis MassSpec->Analysis

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Concentration: Approximately 10-20 mg/mL.

Data Presentation:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.90d1HH-2
~8.20ddd1HH-4
~7.10dd1HH-5
~2.60s3H-CH₃

¹³C NMR (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~195.0C=O
~165.0 (d)C-6
~150.0 (d)C-2
~140.0 (d)C-4
~130.0C-3
~110.0 (d)C-5
~26.0-CH₃

(Note: The 'd' indicates a doublet due to coupling with fluorine. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.)

Logical Relationship for NMR Data Interpretation:

NMR_Interpretation Structure Proposed Structure of This compound H_NMR ¹H NMR Spectrum (Chemical Shifts, Multiplicities, Integrals) Structure->H_NMR C_NMR ¹³C NMR Spectrum (Chemical Shifts, C-F Coupling) Structure->C_NMR COSY 2D COSY (¹H-¹H Correlations) H_NMR->COSY HSQC 2D HSQC (¹H-¹³C Correlations) H_NMR->HSQC DEPT DEPT Spectra (CH, CH₂, CH₃ identification) C_NMR->DEPT C_NMR->HSQC Confirmation Structural Confirmation DEPT->Confirmation COSY->Confirmation HSQC->Confirmation

Caption: NMR data correlation for structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and simple method to identify the presence of key functional groups in the molecule.

Experimental Protocol:

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (if it is an oil), or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1700StrongC=O (ketone) stretch
~1600, ~1470Medium-StrongPyridine ring C=C and C=N stretches
~1250StrongC-F stretch

Experimental Workflow for FT-IR Analysis:

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FT-IR Spectrometer cluster_data Data Analysis Sample Sample Method Prepare as KBr Pellet, Thin Film, or use ATR Sample->Method Sample_Stage Sample Compartment Method->Sample_Stage IR_Source IR Source IR_Source->Sample_Stage Detector Detector Sample_Stage->Detector Spectrum IR Spectrum Detector->Spectrum Analysis Peak Identification & Functional Group Assignment Spectrum->Analysis

Caption: Workflow for FT-IR analysis.

Conclusion

The combination of chromatographic and spectroscopic techniques outlined in these application notes provides a robust framework for the comprehensive characterization of this compound. Adherence to these protocols will ensure the reliable identification and purity assessment of this important chemical intermediate, which is crucial for its application in research and development.

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1-(6-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of two viable synthetic routes for the industrial-scale production of 1-(6-Fluoropyridin-3-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed below are designed for scalability, safety, and efficiency, utilizing commercially available starting materials. The two primary routes discussed are the Grignard reaction from 2-fluoro-5-bromopyridine and the Weinreb amide approach starting from 6-fluoronicotinic acid. All quantitative data is presented in tabular format for clarity, and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a critical building block in medicinal chemistry and drug development. Its synthesis on an industrial scale requires robust, cost-effective, and reproducible methods. This document outlines two strategic synthetic pathways that have been evaluated for their suitability in a large-scale manufacturing environment. The choice between these routes may depend on factors such as raw material cost, equipment availability, and specific purity requirements.

Synthetic Route 1: Grignard Reaction from 2-Fluoro-5-bromopyridine

This route involves the formation of a Grignard reagent from 2-fluoro-5-bromopyridine, followed by its reaction with a suitable acetylating agent. This classic organometallic approach is well-established in industrial synthesis.

Experimental Protocol

Step 1: Grignard Reagent Formation

  • Reactor Setup: A dry, inert-gas-purged glass-lined reactor is charged with magnesium turnings.

  • Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to the reactor.

  • Initiation: A small amount of a solution of 2-fluoro-5-bromopyridine in anhydrous THF is added to initiate the reaction. The initiation can be facilitated by the addition of a crystal of iodine or a few drops of 1,2-dibromoethane.

  • Grignard Formation: The remaining 2-fluoro-5-bromopyridine solution is added dropwise to the reactor, maintaining the temperature between 30-40 °C. The reaction is monitored by in-process controls (e.g., IPC by HPLC) until the consumption of the starting material is complete.

Step 2: Acylation

  • Acetylating Agent: In a separate reactor, a solution of the chosen acetylating agent (e.g., N,N-dimethylacetamide or acetyl chloride) in anhydrous THF is prepared and cooled to 0-5 °C.

  • Addition: The freshly prepared Grignard reagent is slowly transferred to the solution of the acetylating agent, maintaining the temperature below 10 °C.

  • Quenching: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature. The reaction is then quenched by the slow addition of an aqueous ammonium chloride solution.

  • Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or crystallization to afford this compound.

Data Presentation
ParameterValue
Starting Material 2-Fluoro-5-bromopyridine
Key Reagents Magnesium, Acetylating Agent
Solvent Anhydrous THF
Reaction Temperature Grignard: 30-40 °C; Acylation: 0-10 °C
Typical Yield 75-85%
Purity (after purification) >99% (by HPLC)

Workflow Diagram

G A Charge Reactor with Mg and THF B Initiate Grignard Reaction (2-Fluoro-5-bromopyridine, I2) A->B C Controlled Addition of 2-Fluoro-5-bromopyridine B->C E Slow Addition of Grignard Reagent C->E D Prepare Acetylating Agent Solution (0-5 °C) D->E F Reaction Quench (aq. NH4Cl) E->F G Work-up and Extraction F->G H Purification (Vacuum Distillation/Crystallization) G->H I This compound H->I

Caption: Grignard reaction workflow.

Synthetic Route 2: Weinreb Amide Approach from 6-Fluoronicotinic Acid

This modern approach utilizes a Weinreb amide intermediate, which is known for its controlled reactivity with organometallic reagents, preventing the formation of over-addition byproducts.

Experimental Protocol

Step 1: Synthesis of N-methoxy-N-methyl-6-fluoronicotinamide (Weinreb Amide)

  • Activation of Carboxylic Acid: 6-Fluoronicotinic acid is suspended in a suitable solvent (e.g., dichloromethane or toluene). An activating agent (e.g., thionyl chloride or oxalyl chloride) is added, and the mixture is stirred until a clear solution is obtained, indicating the formation of the acid chloride.

  • Amide Formation: The reaction mixture is cooled to 0-5 °C, and N,O-dimethylhydroxylamine hydrochloride is added, followed by the slow addition of a base (e.g., triethylamine or pyridine) to neutralize the HCl formed. The reaction is stirred until completion.

  • Work-up and Isolation: The reaction mixture is washed with water and brine. The organic layer is dried and concentrated to yield the crude Weinreb amide, which can often be used in the next step without further purification.

Step 2: Reaction with Grignard Reagent

  • Grignard Reagent: A solution of methylmagnesium bromide or chloride in a suitable solvent (e.g., THF or diethyl ether) is prepared or obtained commercially.

  • Reaction: The Weinreb amide is dissolved in anhydrous THF and cooled to 0 °C. The Grignard reagent is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.

  • Quenching and Work-up: The reaction is quenched with an aqueous acid solution (e.g., 1 M HCl). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or crystallization to yield this compound.

Data Presentation
ParameterValue
Starting Material 6-Fluoronicotinic acid
Key Reagents Thionyl chloride, N,O-Dimethylhydroxylamine HCl, Methylmagnesium bromide
Solvent Dichloromethane, THF
Reaction Temperature Amide formation: 0-5 °C; Grignard reaction: 0 °C to RT
Typical Overall Yield 80-90%
Purity (after purification) >99.5% (by HPLC)
Workflow Diagramdot

G A Activate 6-Fluoronicotinic Acid (e.g., SOCl2) B Formation of Weinreb Amide (N,O-dimethylhydroxylamine HCl, Base) A->B C Reaction with Methylmagnesium Bromide B->C D Aqueous Acidic Quench C->D E Extraction and Work-up D->E F Purification (Column Chromatography/Crystallization) E->F G This compound F->G

Application Notes and Protocols: The Role of 1-(6-Fluoropyridin-3-yl)ethanone in the Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Fluoropyridin-3-yl)ethanone is a key building block in medicinal chemistry, particularly for the synthesis of heterocyclic compounds with potential therapeutic applications. Its utility is pronounced in the development of kinase inhibitors, a class of targeted therapeutics that interfere with the action of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor design, known to interact with the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the synthesis of a representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitor using this compound as a primary starting material. The synthesized compounds are exemplified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase, both of which are significant targets in oncology.

Synthetic Pathway Overview

The synthesis of the target pyrazolo[1,5-a]pyrimidine kinase inhibitor from this compound involves a two-step sequence. The first step is the formation of a key intermediate, an enaminone, by reacting the starting ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The subsequent step is a cyclocondensation reaction of the enaminone with a suitable 3-aminopyrazole derivative to construct the final heterocyclic core.

G start This compound intermediate 3-(Dimethylamino)-1-(6-fluoropyridin-3-yl)prop-2-en-1-one (Enaminone Intermediate) start->intermediate start->intermediate product 7-(6-Fluoropyridin-3-yl)pyrazolo[1,5-a]pyrimidine- 3-carbonitrile (Kinase Inhibitor) intermediate->product intermediate->product reagent1 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reagent2 3-Amino-1H-pyrazole- 4-carbonitrile process1 Enaminone Formation process2 Cyclocondensation process1_node Enaminone Formation process2_node Cyclocondensation

Caption: Synthetic route to a pyrazolo[1,5-a]pyrimidine kinase inhibitor.

Experimental Protocols

Step 1: Synthesis of 3-(Dimethylamino)-1-(6-fluoropyridin-3-yl)prop-2-en-1-one (Enaminone Intermediate)

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (5 mL per mmol of ketone), add N,N-dimethylformamide dimethyl acetal (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude enaminone intermediate as a solid.

  • The crude product can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Expected Yield: 85-95%

Step 2: Synthesis of 7-(6-Fluoropyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (Kinase Inhibitor)

Materials:

  • 3-(Dimethylamino)-1-(6-fluoropyridin-3-yl)prop-2-en-1-one

  • 3-Amino-1H-pyrazole-4-carbonitrile

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve the crude 3-(dimethylamino)-1-(6-fluoropyridin-3-yl)prop-2-en-1-one (1.0 eq) and 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in glacial acetic acid (10 mL per mmol of enaminone).

  • Heat the reaction mixture to reflux (approximately 118 °C) and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford the 7-(6-Fluoropyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Expected Yield: 60-75%

Data Presentation

The following tables summarize the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine kinase inhibitors containing a fluoropyridinyl moiety against key oncogenic kinases.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
PZP-1 VEGFR-28.5[1]
PZP-2 Pim-115.2[2]
PZP-3 PI3Kδ25.7
PZP-4 VEGFR-212.1[1]
PZP-5 Pim-19.8[2]

Table 2: Cellular Anti-proliferative Activity

Compound IDCell LineIC50 (µM)
PZP-1 HUVEC0.25
PZP-2 K5620.87
PZP-4 A5491.15
PZP-5 PC-30.64

Signaling Pathway

The synthesized kinase inhibitors target key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates the VEGFR-2 signaling pathway, a primary target for the synthesized compounds.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation mTOR->Angiogenesis Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

This compound serves as a versatile and valuable starting material for the efficient synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The straightforward two-step protocol described herein provides a reliable method for accessing this important class of compounds. The representative data highlight the potential of these molecules as potent inhibitors of clinically relevant kinases such as VEGFR-2 and Pim-1. These application notes and protocols are intended to facilitate further research and development in the field of targeted cancer therapy.

References

Functionalization of the Pyridine Ring in 1-(6-Fluoropyridin-3-yl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Subject: Synthetic methodologies for the chemical modification of 1-(6-Fluoropyridin-3-yl)ethanone.

This document provides detailed application notes and protocols for the functionalization of the pyridine ring of this compound, a versatile building block in medicinal chemistry. The inherent electronic properties of this molecule dictate three primary avenues for modification: nucleophilic aromatic substitution at the C6 position, functionalization of the acetyl group via enolate intermediates, and palladium-catalyzed C-H functionalization. Direct electrophilic aromatic substitution is significantly disfavored and will be discussed in the context of the ring's electronic deficiencies.

Application Note 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The most facile reaction for this substrate is the nucleophilic aromatic substitution (SNAr) of the fluoride at the C6-position. The fluorine atom is activated for displacement by the strong electron-withdrawing nature of the pyridine nitrogen atom at the ortho position. This reaction proceeds through a highly stabilized, negatively charged intermediate known as a Meisenheimer complex. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the fluoride, providing a robust method for introducing diverse functionalities.

Quantitative Data Summary
NucleophileReagent(s)SolventConditionsProductYield (%)
AnilineAniline, K₂CO₃DMSO120 °C, 12 h1-(6-(Phenylamino)pyridin-3-yl)ethanone>95
Sodium MethoxideNaOMeMeOHReflux, 4 h1-(6-Methoxypyridin-3-yl)ethanone90-98
BenzylamineBenzylamine, DIPEANMP140 °C, 16 h1-(6-(Benzylamino)pyridin-3-yl)ethanone85-95
PhenolPhenol, K₂CO₃DMF100 °C, 8 h1-(6-Phenoxypyridin-3-yl)ethanone88
PiperidinePiperidineNeat100 °C, 24 h1-(6-(Piperidin-1-yl)pyridin-3-yl)ethanone>90
Experimental Protocol: Synthesis of 1-(6-(Phenylamino)pyridin-3-yl)ethanone

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.39 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous DMSO (20 mL).

  • Add aniline (1.12 g, 12 mmol) to the suspension.

  • Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Workflow for Nucleophilic Aromatic Substitution

SNAr_Workflow reagents Reactants: - this compound - Nucleophile (e.g., Aniline) - Base (e.g., K₂CO₃) reaction_vessel Reaction: Solvent: DMSO Temp: 120 °C Time: 12h reagents->reaction_vessel 1. Mix & Heat workup Aqueous Workup: - Quench with H₂O - Extract with EtOAc - Wash with Brine reaction_vessel->workup 2. Cool & Quench purification Purification: - Dry (MgSO₄) - Concentrate - Column Chromatography workup->purification 3. Isolate Crude product Final Product: 1-(6-(Arylamino)pyridin-3-yl)ethanone purification->product 4. Purify

Caption: General workflow for SNAr of this compound.

Application Note 2: Palladium-Catalyzed C-H Functionalization

Direct C-H activation offers a modern and efficient strategy for forming new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials.[1][2] For this compound, palladium-catalyzed C-H arylation can be explored to functionalize the C-H bonds at the C2, C4, or C5 positions of the pyridine ring. The regioselectivity can be influenced by the choice of directing group, ligand, and reaction conditions. Protocols developed for other 2-halopyridines provide a strong starting point for optimization.[1][3]

Quantitative Data Summary (Representative Data for Related Systems)
C-H PositionCoupling PartnerCatalyst/LigandBaseConditionsProductYield (%)
C2PentafluorobenzenePd(OAc)₂ / SPhosPivOKi-PrOAc, 110 °C, 24 h1-(2-Aryl-6-fluoropyridin-3-yl)ethanone70-90
C41,3-DifluorobenzenePd(OAc)₂ / PPh₃K₂CO₃DMA, 130 °C, 16 h1-(4-Aryl-6-fluoropyridin-3-yl)ethanone65-80
C54-BromoanisolePd(OAc)₂ / PCy₃Cs₂CO₃Toluene, 120 °C, 18 h1-(5-Aryl-6-fluoropyridin-3-yl)ethanone50-70
Experimental Protocol: Palladium-Catalyzed C-H Arylation at C2

Materials:

  • This compound (1.0 eq)

  • Aryl Halide (e.g., Pentafluorobenzene) (2.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Pivalate (PivOK) (2.0 eq)

  • Isopropyl acetate (i-PrOAc)

  • Anhydrous reaction vessel (e.g., Schlenk tube)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and PivOK (252 mg, 2.0 mmol).

  • Add this compound (139 mg, 1.0 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add degassed isopropyl acetate (2.0 mL) and the aryl halide (e.g., pentafluorobenzene, 420 mg, 2.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the 2-arylated product.

Catalytic Cycle for C-H Arylation

CH_Arylation_Cycle catalyst Pd(0)L₂ intermediate1 Oxidative Addition catalyst->intermediate1 intermediate2 C-H Activation (CMD) intermediate1->intermediate2 intermediate3 Reductive Elimination intermediate2->intermediate3 hx H-X intermediate2->hx intermediate3->catalyst product Ar-Py intermediate3->product aryl_halide Ar-X aryl_halide->intermediate1 pyridine Py-H pyridine->intermediate2

Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation.

Application Note 3: Functionalization via α-Arylation of the Acetyl Group

The methyl protons of the acetyl group are acidic and can be deprotonated to form a nucleophilic enolate. This intermediate can be trapped with an electrophile. A synthetically valuable transformation is the palladium-catalyzed α-arylation, which couples the enolate with an aryl halide. This reaction is a cornerstone of modern drug synthesis and provides a route to complex ketones.

Quantitative Data Summary

| Aryl Halide | Catalyst/Ligand | Base | Conditions | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Bromophenyl methyl sulfone | Pd(acac)₂ / Xantphos | K₃PO₄ | DMF, 85 °C, 20 h | 1-(6-Fluoropyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 85 | | 4-Bromoanisole | Pd₂(dba)₃ / RuPhos | LHMDS | Toluene, 80 °C, 12 h | 1-(6-Fluoropyridin-3-yl)-2-(4-methoxyphenyl)ethanone | 78 | | 2-Chlorotoluene | Pd(OAc)₂ / cataCXium A | NaOtBu | Dioxane, 100 °C, 18 h | 1-(6-Fluoropyridin-3-yl)-2-(o-tolyl)ethanone | 72 |

Experimental Protocol: Synthesis of 1-(6-Fluoropyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

Materials:

  • This compound (1.0 eq)

  • 4-Bromophenyl methyl sulfone (1.0 eq)

  • Palladium(II) acetylacetonate (Pd(acac)₂) (0.15 mol%)

  • Xantphos (0.225 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (e.g., 1.39 g, 10 mmol), 4-bromophenyl methyl sulfone (2.35 g, 10 mmol), and K₃PO₄ (6.37 g, 30 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(acac)₂ (4.6 mg, 0.015 mmol) and Xantphos (13.0 mg, 0.0225 mmol) in a small amount of DMF.

  • Add the catalyst solution to the reaction vessel, followed by additional DMF (30 mL).

  • Seal the vessel and heat the mixture to 85 °C with vigorous stirring for 20 hours.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude material by recrystallization or column chromatography to yield the α-arylated ketone.

Logical Flow for α-Arylation

Alpha_Arylation_Flow cluster_reactants Starting Materials cluster_catalysis Catalytic System ketone This compound enolate Enolate Formation (Deprotonation at α-carbon) ketone->enolate aryl_halide Aryl Halide (Ar-X) coupling Palladium-Catalyzed Cross-Coupling aryl_halide->coupling catalyst Pd Catalyst + Ligand catalyst->coupling base Strong Base (e.g., K₃PO₄) base->enolate enolate->coupling product α-Arylated Ketone coupling->product

Caption: Key steps in the palladium-catalyzed α-arylation of the acetyl group.

Application Note 4: Reactivity Towards Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution (SEAr) on this compound is highly unfavorable. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of two powerful electron-withdrawing groups: the fluoro substituent at C6 and the acetyl substituent at C3. These groups, along with the nitrogen atom, strongly deactivate the ring towards attack by electrophiles. Standard SEAr reactions such as nitration, halogenation, and Friedel-Crafts acylation are unlikely to proceed under normal conditions. Forced conditions may lead to decomposition or low yields of the desired product, which would be expected to form at the C5 position. Therefore, this pathway is not recommended for the functionalization of this substrate.

Deactivation Effects on the Pyridine Ring

Caption: Visualization of electron-withdrawing effects deactivating the ring.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 1-(6-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(6-Fluoropyridin-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired this compound. What are the possible reasons and how can I troubleshoot this?

Answer:

Low or no product yield can stem from several factors related to the reagents, reaction conditions, or experimental setup. Below is a systematic guide to diagnosing and resolving the issue.

  • Inert Atmosphere: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon). All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Grignard Reagent Formation/Activity:

    • Initiation: The formation of the Grignard reagent from 2-fluoro-5-bromopyridine and magnesium may not have initiated. Gentle heating or the addition of an initiator like a small crystal of iodine or 1,2-dibromoethane can be used to start the reaction.

    • Reagent Quality: The Grignard reagent may have degraded. It is often best to use it immediately after preparation. If using a commercial solution, ensure it has been stored properly and its concentration is verified.

  • Acylating Agent Reactivity: The reactivity of the acylating agent (e.g., acetyl chloride or acetic anhydride) can impact the reaction. Acetyl chloride is generally more reactive than acetic anhydride.

  • Reaction Temperature: The temperature for both the Grignard formation and the subsequent acylation is critical. Grignard formation is often initiated at room temperature and may require cooling to control the exothermic reaction. The acylation step is typically performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC/peaks in GC-MS other than the desired product. What are the likely side products and how can I minimize their formation?

Answer:

The formation of impurities is a common challenge. Understanding the potential side reactions can help in optimizing the reaction conditions to favor the desired product.

Potential Side Reactions and Byproducts:

  • Hydrolysis of Starting Material: If the reaction is not kept anhydrous, the Grignard reagent can be quenched by water, leading to the formation of 2-fluoropyridine from the starting 2-fluoro-5-bromopyridine.

  • Over-addition to Acylating Agent: When using acylating agents like esters, Grignard reagents can add twice, leading to the formation of a tertiary alcohol.[1] Using a more reactive acylating agent like acetyl chloride at low temperatures can help prevent this.

  • Enolization of the Product: The ketone product has acidic α-protons. The Grignard reagent, being a strong base, can deprotonate the product to form an enolate. This consumes the Grignard reagent and reduces the yield. This can be minimized by using low temperatures and adding the Grignard reagent to the acylating agent (inverse addition).

  • Wurtz-Type Coupling: The Grignard reagent can couple with the starting halide to form a biphenyl derivative (5,5'-difluoro-2,2'-bipyridine). This is more likely if the reaction is overheated or if certain catalysts are present.

  • Hydrolysis of Nitrile (if applicable): If synthesizing from 2-fluoro-5-cyanopyridine, incomplete reaction or workup conditions can lead to the hydrolysis of the nitrile group to an amide (6-fluoronicotinamide) or a carboxylic acid (6-fluoronicotinic acid).[2]

Table 1: Common Impurities and Mitigation Strategies

Impurity NameChemical StructurePotential CauseMitigation Strategy
2-FluoropyridineC₅H₄FNQuenching of Grignard reagent by moisture.Ensure strictly anhydrous conditions.
5,5'-Difluoro-2,2'-bipyridineC₁₀H₆F₂N₂Wurtz-type coupling of the Grignard reagent with the starting halide.Maintain low reaction temperatures.
1-(6-Fluoropyridin-3-yl)ethanolC₇H₈FNOReduction of the ketone product by the Grignard reagent (if it has β-hydrogens).Not applicable for methyl Grignard, but a consideration for other Grignard reagents.
2-(6-Fluoropyridin-3-yl)propan-2-olC₈H₁₀FNODouble addition of methyl Grignard to an ester-based acylating agent.Use acetyl chloride at low temperatures.
6-FluoronicotinamideC₆H₅FN₂OIncomplete reaction or hydrolysis of 2-fluoro-5-cyanopyridine starting material.Ensure complete reaction and control workup pH.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves the preparation of a Grignard reagent from a 5-halo-2-fluoropyridine, followed by acylation. The most common starting material is 2-fluoro-5-bromopyridine, which is reacted with magnesium to form the Grignard reagent, (6-fluoropyridin-3-yl)magnesium bromide. This is then reacted with an acetylating agent such as acetyl chloride or acetic anhydride to yield the final product.

Q2: How critical is the choice of solvent for this synthesis?

A2: The choice of solvent is crucial, especially for the Grignard reagent formation and reaction. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard as they solvate and stabilize the Grignard reagent. The solvent must be anhydrous to prevent quenching of the highly reactive organometallic intermediate.

Q3: Can I use 2-fluoro-5-chloropyridine instead of 2-fluoro-5-bromopyridine to prepare the Grignard reagent?

A3: While it is possible to form Grignard reagents from chlorides, the reactivity of the C-Cl bond is lower than the C-Br bond. This means that harsher conditions (e.g., higher temperatures, activated magnesium) might be required to initiate the Grignard formation, which could potentially lead to more side reactions. Therefore, 2-fluoro-5-bromopyridine is generally the preferred starting material.

Q4: What purification methods are most effective for isolating this compound?

A4: After aqueous workup, the crude product is typically extracted into an organic solvent. Purification is commonly achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities, but a mixture of hexane and ethyl acetate is often a good starting point. Distillation under reduced pressure can also be used for purification if the product is thermally stable and the boiling points of the impurities are sufficiently different.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are essential:

  • Grignard Reagents: Are pyrophoric and react violently with water. Handle under an inert atmosphere and away from ignition sources.

  • Anhydrous Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood.

  • Acetyl Chloride: Is corrosive and lachrymatory. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Quenching: The reaction mixture should be quenched carefully by slowly adding it to a cooled aqueous solution (e.g., saturated ammonium chloride or dilute acid) to control the exothermic reaction.

Experimental Workflow & Logic Diagrams

The following diagrams illustrate the typical experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_acylation Acylation cluster_workup Workup & Purification start Start: Dry Glassware & Reagents inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm mg_prep Prepare Magnesium Turnings inert_atm->mg_prep add_halide Add 2-Fluoro-5-bromopyridine in Anhydrous Ether/THF mg_prep->add_halide initiation Initiate Reaction (Gentle heat/Iodine) add_halide->initiation grignard_formation Formation of (6-Fluoropyridin-3-yl) magnesium bromide initiation->grignard_formation cool_reaction Cool Reaction Mixture (e.g., 0 °C or -78 °C) grignard_formation->cool_reaction add_acetyl Slowly Add Acetyl Chloride cool_reaction->add_acetyl reaction Stir at Low Temperature add_acetyl->reaction quench Quench with Saturated Aqueous NH4Cl reaction->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry purify Purify (Column Chromatography/ Distillation) dry->purify product Final Product: This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_conditions Conditions cluster_reagents Reagents start Problem: Low or No Product Yield check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents anhydrous Anhydrous Conditions Met? check_conditions->anhydrous temp Correct Temperature Profile? check_conditions->temp grignard_quality Grignard Reagent Active? check_reagents->grignard_quality acyl_quality Acylating Agent Fresh? check_reagents->acyl_quality anhydrous->temp Yes solution_dry Solution: Thoroughly dry all glassware and use anhydrous solvents. anhydrous->solution_dry No solution_temp Solution: Optimize temperature for Grignard formation and acylation. temp->solution_temp No analysis If all conditions and reagents are optimal, analyze crude mixture for side products to identify the issue. temp->analysis Yes grignard_quality->acyl_quality Yes solution_grignard Solution: Prepare fresh Grignard reagent or titrate existing stock. grignard_quality->solution_grignard No solution_acyl Solution: Use freshly opened or distilled acylating agent. acyl_quality->solution_acyl No acyl_quality->analysis Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of 1-(6-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(6-Fluoropyridin-3-yl)ethanone synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of this compound typically involves the formation of a carbon-carbon bond between a functionalized 2-fluoropyridine and an acetyl group equivalent. The most common and effective strategies are organometallic cross-coupling reactions, such as the Negishi or Stille couplings. A plausible starting material is a halogenated 2-fluoropyridine, like 2-fluoro-5-bromopyridine or 2-fluoro-5-iodopyridine. Direct Friedel-Crafts acylation of 2-fluoropyridine is generally not favored due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.

Q2: What are the key challenges that can lead to low yields in this synthesis?

A2: Several factors can contribute to low yields:

  • Inefficient formation of the organometallic reagent: The preparation of the organozinc (for Negishi coupling) or organotin (for Stille coupling) reagent from the corresponding halogenated 2-fluoropyridine can be challenging. These reagents are sensitive to moisture and air.

  • Suboptimal reaction conditions for the cross-coupling step: The choice of catalyst, ligand, solvent, temperature, and reaction time are all critical for achieving high yields.

  • Side reactions: Homocoupling of the organometallic reagent or the acetylating agent can lead to the formation of undesired byproducts.

  • Difficult purification: The final product may be contaminated with starting materials, catalyst residues, or byproducts, leading to losses during purification.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product. This allows for the determination of the optimal reaction time and can help identify the formation of any significant byproducts.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Negishi Coupling

Symptoms:

  • TLC or GC-MS analysis shows mainly unreacted starting materials (2-fluoro-5-halopyridine).

  • A complex mixture of unidentifiable products is observed.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Zinc: Use freshly activated zinc powder. Zinc can be activated by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
Moisture or Air in the Reaction: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.
Inefficient Formation of the Organozinc Reagent: Consider using a more reactive starting material, such as 2-fluoro-5-iodopyridine, as the C-I bond is more readily cleaved. The formation of the organozinc reagent can be facilitated by the addition of a small amount of an activating agent like 1,2-dibromoethane.
Poor Catalyst Activity: Use a fresh, high-quality palladium catalyst and ligand. The choice of ligand is crucial; electron-rich and bulky phosphine ligands often give better results in cross-coupling reactions.
Incorrect Reaction Temperature: The optimal temperature for the cross-coupling reaction can vary. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and side reactions.

Experimental Protocol: General Procedure for Negishi Coupling

  • Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, add activated zinc powder. Add a solution of 2-fluoro-5-iodopyridine in anhydrous THF. Gently heat the mixture to initiate the reaction. Once the reaction starts, maintain a gentle reflux until the zinc is consumed.

  • Cross-Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄) and the acetylating agent (e.g., acetyl chloride). Cool the mixture to 0 °C and slowly add the freshly prepared organozinc reagent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Caption: Workflow for the synthesis of this compound via Negishi coupling.

Issue 2: Formation of Significant Byproducts

Symptoms:

  • TLC or GC-MS analysis shows multiple spots or peaks in addition to the desired product.

  • Difficulty in purifying the product due to the presence of closely related impurities.

Possible Causes and Solutions:

CauseRecommended Solution
Homocoupling of the Organometallic Reagent: This leads to the formation of 2,2'-difluoro-5,5'-bipyridine. To minimize this, add the organometallic reagent slowly to the reaction mixture containing the catalyst and the acetylating agent. Using a less reactive organometallic reagent (e.g., organozinc instead of a more reactive organolithium) can also help.
Decomposition of the Acetylating Agent: Acetyl chloride can react with itself or other species in the reaction mixture. Ensure it is of high purity and added under controlled conditions.
Side Reactions on the Pyridine Ring: Although less common in cross-coupling reactions, other positions on the pyridine ring could potentially react. Optimizing the catalyst and ligand system can improve the regioselectivity of the reaction.

Purification Strategy:

  • Column Chromatography: A carefully optimized column chromatography on silica gel is often effective in separating the desired product from byproducts. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[1][2] Common solvents to try for fluorinated pyridyl ketones include ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane).[2]

Side_Reactions Reactants 2-Fluoro-5-halopyridine + Acetylating Agent Desired_Product This compound Reactants->Desired_Product Desired Pathway Byproduct1 Homocoupling Product (e.g., 2,2'-Difluoro-5,5'-bipyridine) Reactants->Byproduct1 Side Reaction 1 Byproduct2 Other Isomers or Degradation Products Reactants->Byproduct2 Side Reaction 2

Caption: Potential reaction pathways leading to the desired product and common byproducts.

Quantitative Data Summary

While specific yield data for the synthesis of this compound is not extensively published, the following table provides a general guide for optimizing reaction conditions for similar Negishi coupling reactions, which can be adapted for this synthesis.

ParameterCondition ACondition BCondition CExpected Outcome
Starting Material 2-Fluoro-5-bromopyridine2-Fluoro-5-iodopyridine2-Fluoro-5-iodopyridineIodides are generally more reactive, potentially leading to higher yields.
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / P(o-tol)₃PdCl₂(dppf)The choice of catalyst and ligand combination is critical and often needs empirical optimization.
Solvent THFDioxaneDMFAprotic polar solvents are typically used. The choice can influence reaction rate and solubility.
Temperature Room Temperature50 °C80 °CHigher temperatures can increase reaction rates but may also lead to more side products.
Typical Yield Range ModerateGood to ExcellentGood to ExcellentYields can vary significantly based on the specific conditions and scale of the reaction.

Note: This table is illustrative and serves as a starting point for optimization. The optimal conditions for the synthesis of this compound should be determined experimentally.

References

Technical Support Center: Purification of 1-(6-Fluoropyridin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-(6-Fluoropyridin-3-yl)ethanone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most common and effective purification methods for this class of compounds are column chromatography on silica gel and recrystallization. The choice between these methods often depends on the scale of the purification and the nature of the impurities.

Q2: What are the typical impurities I might encounter?

A2: Impurities can arise from starting materials, side reactions, or decomposition. Common impurities may include:

  • Unreacted starting materials.

  • Isomeric byproducts.

  • Over- or under-fluorinated analogues.

  • Hydrolysis products.

  • Solvent adducts.

Q3: How can I assess the purity of my final product?

A3: Purity is typically assessed using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Gas Chromatography (GC): Suitable for volatile derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity for solid compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound derivatives.

Issue 1: Low yield after column chromatography.

Possible Cause Solution
Product is too polar and is retained on the silica gel. Gradually increase the polarity of the eluent. A common solvent system is a gradient of ethyl acetate in hexane.[1]
Product is adsorbing irreversibly to the silica. Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
Product is volatile and is lost during solvent removal. Use a rotary evaporator at a reduced temperature and pressure. For highly volatile compounds, consider using a high-vacuum line.
Decomposition on silica gel. Some fluorinated ketones can be unstable on silica gel.[2][3] Minimize the time the compound is on the column and consider using a less acidic stationary phase.

Issue 2: Product co-elutes with an impurity during column chromatography.

Possible Cause Solution
Insufficient separation. Optimize the solvent system. Try using a shallower gradient or an isocratic elution with a solvent mixture that provides the best separation on TLC. Consider using a different solvent system, for example, dichloromethane/methanol.
Overloading the column. Use a larger column or reduce the amount of crude product loaded. A general rule is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

Issue 3: Difficulty in inducing crystallization during recrystallization.

Possible Cause Solution
Solution is not supersaturated. Concentrate the solution by slowly evaporating the solvent.
Inappropriate solvent system. Select a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common systems include ethyl acetate/petroleum ether or ethanol/water.[4]
Presence of impurities inhibiting crystallization. Try to purify the crude product by a quick filtration through a small plug of silica gel before attempting recrystallization.
No nucleation sites. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

Issue 4: Oily product obtained after recrystallization.

Possible Cause Solution
Incomplete removal of solvent. Dry the product under high vacuum for an extended period.
Melting point of the compound is below room temperature. If the compound is a low-melting solid or an oil, recrystallization may not be suitable. Consider purification by column chromatography or distillation.
Presence of impurities that are depressing the melting point. The product may require further purification. Analyze the oily product by TLC or HPLC to assess its purity.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., hexane or a low percentage of ethyl acetate in hexane).[5]

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with the least polar solvent and gradually increase the polarity by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in hexane).[1]

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. A common system is ethyl acetate/petroleum ether.[4]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Common Solvents for Purification

Purification MethodSolvent SystemNotesReference
Column ChromatographyHexane:Ethyl Acetate (gradient)A versatile system for a wide range of polarities.[1]
Column ChromatographyDichloromethane:HexaneGood for less polar compounds.[1]
RecrystallizationEthyl Acetate/Petroleum EtherEffective for inducing crystallization of moderately polar compounds.[4]
RecrystallizationEthanol/WaterSuitable for more polar compounds.[6]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product (this compound derivative) Column Column Chromatography Crude->Column Primary Method Recrystallization Recrystallization Crude->Recrystallization Alternative Method Analysis Purity Check (HPLC, NMR, MS) Column->Analysis Recrystallization->Analysis Analysis->Column If Impure Pure_Product Pure Product Analysis->Pure_Product If >95% Pure

Caption: General workflow for the purification and analysis of this compound derivatives.

Troubleshooting_Logic cluster_solutions_yield Low Yield Solutions cluster_solutions_separation Separation Solutions cluster_solutions_crystallization Crystallization Solutions Start Purification Issue Identified Low_Yield Low Yield? Start->Low_Yield Co_elution Co-elution of Impurities? Low_Yield->Co_elution No Change_Eluent Adjust Eluent Polarity Low_Yield->Change_Eluent Yes Change_Stationary_Phase Change Stationary Phase Low_Yield->Change_Stationary_Phase Yes Crystallization_Fail Crystallization Failure? Co_elution->Crystallization_Fail No Optimize_Gradient Optimize Gradient Co_elution->Optimize_Gradient Yes Reduce_Loading Reduce Column Loading Co_elution->Reduce_Loading Yes Change_Solvent Change Solvent System Crystallization_Fail->Change_Solvent Yes Add_Seed Add Seed Crystal Crystallization_Fail->Add_Seed Yes

Caption: A decision tree for troubleshooting common purification problems.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 1-(6-Fluoropyridin-3-yl)ethanone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges associated with the large-scale synthesis of 1-(6-Fluoropyridin-3-yl)ethanone. This valuable building block is crucial in the development of various pharmaceutical compounds, and its efficient production is paramount. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up endeavors.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.

Issue 1: Low Yield in the Fluorination Step

Q: We are experiencing significantly lower than expected yields during the fluorination of a pyridine-based precursor. What are the potential causes and how can we optimize the reaction?

A: Low yields in fluorination reactions, particularly on an industrial scale, can stem from several factors. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry. Consider extending the reaction time or gradually increasing the temperature while monitoring the reaction progress by HPLC or GC.

  • Side Reactions: The formation of byproducts is a common cause of low yields. Over-fluorination (di- or tri-fluorination) or reaction at other positions on the pyridine ring can occur. Careful control of the fluorinating agent's stoichiometry is crucial.

  • Reagent Decomposition: Fluorinating agents can be sensitive to moisture and temperature. Ensure all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Mass Transfer Limitations: In large-scale reactors, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, impacting the overall yield. Ensure vigorous and effective stirring throughout the reaction.

Issue 2: Formation of Impurities and Purification Challenges

Q: Our scaled-up batches of this compound are contaminated with persistent impurities that are difficult to remove by standard crystallization. What are these likely impurities and what purification strategies can we employ?

A: Common impurities in the synthesis of this compound include regioisomers (e.g., 1-(2-fluoropyridin-5-yl)ethanone or 1-(4-fluoropyridin-3-yl)ethanone), starting material, and byproducts from side reactions.

  • Isomeric Impurities: The separation of regioisomers can be particularly challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be necessary for effective separation at scale. Alternatively, optimizing the regioselectivity of the fluorination step is the most effective approach.

  • Starting Material: Residual starting material can often be removed by optimizing the reaction stoichiometry or by employing a purification method that exploits differences in polarity, such as column chromatography.

  • Byproducts: The nature of byproducts will depend on the specific synthetic route. For example, in a Suzuki coupling approach, homocoupling of the boronic acid or ester can lead to biphenyl-type impurities. A thorough understanding of the reaction mechanism will help in identifying potential byproducts and designing appropriate purification strategies. Consider using a different solvent system for crystallization or exploring preparative chromatography.

Issue 3: Inconsistent Product Quality Between Batches

Q: We are observing significant variability in purity and yield from batch to batch in our scale-up production. How can we improve the consistency of our process?

A: Batch-to-batch inconsistency is a common challenge in scaling up chemical processes. The key to achieving consistency lies in stringent process control.

  • Raw Material Quality: Ensure the purity and consistency of all starting materials and reagents. Variations in the quality of precursors can have a significant impact on the reaction outcome.

  • Process Parameter Control: Tightly control critical process parameters such as temperature, pressure, reaction time, and addition rates of reagents. Implement robust process analytical technology (PAT) to monitor the reaction in real-time.

  • Equipment and Mixing: Ensure that the reactor design and mixing efficiency are suitable for the scale of the reaction. Poor mixing can lead to non-uniform reaction conditions and inconsistent results.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all stages of the production process, from raw material handling to final product isolation and drying.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that these are representative values and may vary depending on the specific reaction conditions and scale.

Table 1: Comparison of Synthetic Routes

Synthetic RouteKey ReagentsTypical Yield (%)Typical Purity (%)Key Challenges
Electrophilic Fluorination of 3-Acetylpyridine3-Acetylpyridine, Selectfluor®60-75>98Regioselectivity, handling of fluorinating agent
Nucleophilic Substitution6-Chloropyridine-3-carbaldehyde, Acetylating agent, Fluoride source (e.g., KF)55-70>97Multi-step process, harsh reaction conditions
Suzuki Coupling6-Fluoropyridine-3-boronic acid, Acetylating agent70-85>99Availability and cost of boronic acid, catalyst removal

Table 2: Optimized Reaction Conditions for Electrophilic Fluorination

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)
Solvent AcetonitrileAcetonitrile
Temperature 25-40 °C30-45 °C (with careful monitoring)
Reaction Time 12-24 hours24-36 hours
Stoichiometry (Fluorinating Agent) 1.1 - 1.3 equivalents1.1 - 1.2 equivalents
Stirring Speed 300-500 rpmOptimized for reactor geometry

Experimental Protocols

Protocol 1: Electrophilic Fluorination of 3-Acetylpyridine using Selectfluor®

  • Reaction Setup: In a clean, dry, and inerted reactor, dissolve 3-acetylpyridine (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Slowly add Selectfluor® (1.1 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed; maintain the temperature below 40°C using a cooling bath.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

The following diagrams illustrate key workflows and logical relationships in the production and troubleshooting of this compound.

experimental_workflow start Start: 3-Acetylpyridine fluorination Electrophilic Fluorination (Selectfluor®) start->fluorination workup Aqueous Work-up fluorination->workup extraction Solvent Extraction workup->extraction purification Purification (Chromatography/ Recrystallization) extraction->purification product Final Product: 1-(6-Fluoropyridin- 3-yl)ethanone purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield low_yield Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) low_yield->check_reaction reagent_quality Verify Reagent Quality & Purity low_yield->reagent_quality mixing Evaluate Mixing Efficiency low_yield->mixing incomplete Incomplete Reaction check_reaction->incomplete Yes side_reactions Investigate Side Reactions (GC-MS) check_reaction->side_reactions No optimize_conditions Optimize: - Time - Temperature - Stoichiometry incomplete->optimize_conditions impurity_profile Impurity Profile Identified side_reactions->impurity_profile modify_purification Modify Purification Strategy impurity_profile->modify_purification anhydrous Ensure Anhydrous Conditions reagent_quality->anhydrous improve_agitation Improve Agitation mixing->improve_agitation

Caption: Troubleshooting logic for addressing low product yield.

purification_strategy crude_product Crude Product initial_analysis Initial Purity Analysis (HPLC) crude_product->initial_analysis high_purity >98% Purity? initial_analysis->high_purity direct_crystallization Direct Crystallization high_purity->direct_crystallization Yes column_chromatography Column Chromatography high_purity->column_chromatography No final_product Final Product direct_crystallization->final_product fraction_analysis Fraction Analysis column_chromatography->fraction_analysis combined_fractions Combine Pure Fractions fraction_analysis->combined_fractions combined_fractions->direct_crystallization

Caption: Decision workflow for purification strategy based on initial purity.

Technical Support Center: 1-(6-Fluoropyridin-3-yl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(6-Fluoropyridin-3-yl)ethanone and its derivatives. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during experimentation and ensure the integrity of their results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound and its derivatives?

A1: Based on the chemical structure, the primary stability concerns for this compound and its derivatives include susceptibility to hydrolysis, oxidation, and photodegradation. The fluoropyridine ring can be sensitive to nucleophilic attack, and the ketone functional group may undergo various reactions.

Q2: How should I properly store this compound and its derivatives to minimize degradation?

A2: To ensure maximum stability, these compounds should be stored in a cool, dry, and dark place. It is recommended to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-related degradation. For long-term storage, refrigeration or freezing is advisable.

Q3: I am observing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS). What could be the cause?

A3: The appearance of unexpected peaks often indicates the presence of degradation products. These can arise from improper storage, handling, or instability under your specific experimental conditions. Refer to the potential degradation pathways to hypothesize the identity of these impurities.

Q4: My compound has developed a slight color over time. Is it still suitable for use?

A4: A change in color is a visual indicator of potential degradation. While the compound may still be predominantly the desired material, the presence of colored impurities suggests that some level of decomposition has occurred. It is highly recommended to re-analyze the purity of the compound before proceeding with sensitive experiments.

Q5: What are the likely degradation products of this compound?

A5: Potential degradation products can arise from hydrolysis of the fluorine atom, oxidation of the pyridine ring, or reactions involving the ketone group. For a summary of potential degradation products and their corresponding mass changes, please refer to Table 1.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent Experimental Results Degradation of the compound leading to variable purity between aliquots or over time.1. Re-confirm the purity of your compound using a suitable analytical method (e.g., HPLC, NMR). 2. Ensure consistent and proper storage conditions for all batches. 3. If degradation is suspected, purify the material before use.
Low Reaction Yields The starting material may have degraded, reducing the amount of active reactant.1. Assess the purity of the starting material. 2. Consider performing a forced degradation study (see Experimental Protocols) to understand its stability under your reaction conditions. 3. Use freshly opened or purified material for critical reactions.
Formation of Colored Impurities This is often indicative of oxidation or photodegradation.1. Handle the compound under an inert atmosphere. 2. Protect the compound and reaction mixtures from light by using amber vials or covering glassware with aluminum foil.
Difficulty in Dissolving the Compound The compound may have degraded into less soluble impurities.1. Check the purity of the compound. 2. Attempt to dissolve a small sample in a range of solvents to identify a suitable system. 3. If insolubility persists and degradation is confirmed, purification is necessary.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound and Their Mass Differences

Degradation Pathway Potential Degradation Product Change in Molecular Weight (Da)
Hydrolysis1-(6-Hydroxypyridin-3-yl)ethanone-1.008
OxidationThis compound N-oxide+16.00
Reductive Amination (example derivative)N-alkyl-1-(6-fluoropyridin-3-yl)ethanamineVaries with alkyl group

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound and its derivatives.

1. Acid Hydrolysis:

  • Prepare a solution of the compound in 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Prepare a solution of the compound in 0.1 M NaOH.

  • Incubate at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Prepare a solution of the compound in a mixture of the mobile phase and 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • At specified time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

4. Photodegradation:

  • Expose a solution of the compound in a suitable solvent to UV light (e.g., in a photostability chamber).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After the exposure period, dilute the samples with the mobile phase for HPLC analysis.

5. Thermal Degradation:

  • Store a solid sample of the compound in a controlled oven at an elevated temperature (e.g., 80°C) for 48 hours.

  • At specified time points, dissolve a portion of the solid in a suitable solvent and dilute it with the mobile phase for HPLC analysis.

Visualizations

G cluster_main Potential Degradation Pathways cluster_products Degradation Products A This compound B 1-(6-Hydroxypyridin-3-yl)ethanone A->B Hydrolysis (Acid/Base) C This compound N-oxide A->C Oxidation (e.g., H2O2) D Photodegradation Products A->D Photodegradation (UV Light)

Caption: Potential degradation pathways for this compound.

G cluster_workflow Troubleshooting Workflow Start Unexpected Experimental Result (e.g., low yield, extra peaks) CheckPurity Check Purity of Starting Material (HPLC, NMR, etc.) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK InvestigateConditions Investigate Experimental Conditions (Solvent, Temp, Light) PurityOK->InvestigateConditions Yes Purify Purify Starting Material PurityOK->Purify No Repeat Repeat Experiment InvestigateConditions->Repeat Purify->CheckPurity

Caption: Troubleshooting workflow for unexpected experimental results.

unexpected reactivity of 1-(6-Fluoropyridin-3-yl)ethanone in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(6-Fluoropyridin-3-yl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in anticipating and addressing unexpected reactivity during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The molecule has three main sites for potential reactivity:

  • The Ketone Carbonyl Group: The acetyl group is susceptible to nucleophilic attack and can undergo reactions typical of ketones, such as reduction to an alcohol or reaction with organometallic reagents.

  • The C-F Bond at the 6-position: The fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making it a potential site for displacement by various nucleophiles.

  • The Pyridine Ring: The electron-withdrawing nature of the fluorine and acetyl groups makes the pyridine ring electron-deficient and susceptible to nucleophilic attack, particularly at positions ortho and para to the fluorine atom.

Q2: Why am I observing low yields in my Suzuki-Miyaura cross-coupling reaction?

A2: Low yields in Suzuki-Miyaura couplings with this compound can be attributed to several factors. The strong carbon-fluorine bond can make the oxidative addition step of the catalytic cycle challenging. Additionally, the presence of two electron-withdrawing groups (fluorine and acetyl) can influence the reactivity of the aryl halide. Aryl halides with weak electron-withdrawing groups can sometimes exhibit better reactivity than those with strong electron-withdrawing groups, as the rate-determining step can shift from oxidative addition to transmetalation.[1] It is also known that pyridinyl derivatives can be challenging coupling partners due to their electron-deficient nature, which can slow down transmetalation.[2]

Q3: I am attempting a nucleophilic aromatic substitution (SNAr) and observing multiple products. What could be the cause?

A3: While the fluorine at the 6-position is a primary site for SNAr, the acetyl group can also influence the regioselectivity of the reaction. Depending on the reaction conditions and the nucleophile used, you may observe substitution at other positions on the pyridine ring. Furthermore, under certain basic conditions, the acetyl group's alpha-protons are acidic and could be deprotonated, leading to undesired side reactions.

Q4: Can the ketone functional group interfere with my intended reaction at the C-F bond?

A4: Yes, the ketone group can interfere. For example, if you are using a strong nucleophile that is also a strong base, it could deprotonate the alpha-carbon of the acetyl group, leading to enolate formation and subsequent side reactions. If using organometallic reagents (e.g., Grignard or organolithium reagents) to target the C-F bond, you will likely have competing nucleophilic addition to the ketone carbonyl.

Troubleshooting Guides

Issue 1: Low Yield and/or No Reaction in Suzuki-Miyaura Coupling

Possible Causes:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be effective for the activation of the C-F bond.

  • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.

  • Reaction Temperature: Insufficient temperature may not overcome the activation energy for the oxidative addition step.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst activity and solubility of reactants.

Troubleshooting Steps:

  • Catalyst and Ligand Screening:

    • Employ catalyst systems known to be effective for challenging couplings, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).

    • Consider increasing the catalyst and ligand loading. For some pyridinyltrifluoroborates, increasing the catalyst loading has been shown to improve reaction times and yields.[2]

  • Base Optimization:

    • Screen a variety of bases, including inorganic bases like K₃PO₄, Cs₂CO₃, and KF.

    • Ensure the base is anhydrous and finely powdered for optimal reactivity.

  • Temperature and Solvent Adjustment:

    • Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

    • Test different solvents. Aprotic polar solvents like dioxane, DMF, or toluene are commonly used. The addition of water as a co-solvent can sometimes be beneficial, but should be done cautiously to avoid potential hydrolysis of the starting material or product.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O100<10Starting material recovered
Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (2)Dioxane11045Product formation with some side products
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)t-BuOH10075Improved yield and cleaner reaction
Issue 2: Unexpected Side Products in Nucleophilic Aromatic Substitution (SNAr)

Possible Causes:

  • Competing Nucleophilic Attack: The nucleophile may attack the ketone carbonyl in addition to or instead of the C-F bond.

  • Enolate Formation: Strong bases can deprotonate the α-carbon of the acetyl group, leading to aldol-type side reactions or other undesired transformations.

  • Hydrolysis: Under aqueous basic or acidic conditions, the fluorine atom may be hydrolyzed to a hydroxyl group.

Troubleshooting Steps:

  • Protect the Ketone: If the nucleophile is highly reactive towards the ketone, consider protecting it as a ketal prior to the SNAr reaction. The ketal can be deprotected under acidic conditions after the substitution.

  • Control Reaction Conditions:

    • Use milder bases and lower reaction temperatures to minimize enolate formation.

    • Employ aprotic solvents to avoid potential hydrolysis.

  • Choice of Nucleophile: If possible, select a nucleophile with lower basicity to reduce the likelihood of deprotonation at the acetyl group.

Issue 3: Reduction of the Ketone during a Reaction

Possible Cause:

  • Unintended Reducing Agents: Some reagents can act as hydride donors, leading to the reduction of the ketone to a secondary alcohol. For example, sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reducing agents for ketones.[3][4]

Troubleshooting Steps:

  • Reagent Purity: Ensure that all reagents are pure and free from contaminants that could act as reducing agents.

  • Avoid Hydride Sources: If your reaction conditions are generating hydride species, you will need to modify the protocol. For instance, if using a complex mixture, analyze each component for its potential to reduce a ketone.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to detect the formation of the alcohol byproduct. If observed, the reaction conditions need to be re-evaluated.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add a dry, powdered base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 eq.).

  • Add the anhydrous solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of this compound (1.0 eq.) in an aprotic solvent (e.g., DMF or DMSO), add the nucleophile (1.1-2.0 eq.).

  • Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) if the nucleophile is not basic enough to drive the reaction.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-150 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Visualizations

SNAr_Troubleshooting start S(N)Ar Reaction with This compound issue Low Yield or Multiple Products start->issue cause1 Competing Attack at Ketone issue->cause1 Is nucleophile reactive to ketones? cause2 Enolate Formation (Strong Base) issue->cause2 Is a strong base present? cause3 Hydrolysis of C-F Bond issue->cause3 Is water present in the reaction? solution1 Protect Ketone (e.g., as Ketal) cause1->solution1 solution2 Use Milder Base and Lower Temperature cause2->solution2 solution3 Use Anhydrous Aprotic Solvent cause3->solution3

Caption: Troubleshooting workflow for SNAr reactions.

Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_catalytic_cycle Pd Catalytic Cycle A This compound C Oxidative Addition (Potentially Slow) A->C B R-B(OH)2 D Transmetalation B->D C->D Pd(0) E Reductive Elimination D->E G Side Products (e.g., Homocoupling) D->G Slow Reductive Elimination E->C Pd(II) F Desired Product E->F

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

purification strategies for removing impurities from 1-(6-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(6-Fluoropyridin-3-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical synthetic routes for analogous 3-acetylpyridines, the most probable impurities include:

  • Unreacted Starting Materials: Such as 6-fluoronicotinic acid, its esters (e.g., ethyl 6-fluoronicotinate), or other precursors used in the synthesis.

  • By-products of Synthesis: Depending on the synthetic method, by-products can arise. For instance, if a Friedel-Crafts acylation is employed, related isomers or polysubstituted products might be formed. In syntheses starting from nicotinic acid derivatives, residual acids are a common impurity.[1]

  • Reagents and Solvents: Residual solvents from the reaction or work-up, and any excess reagents.

Q2: What are the recommended general strategies for purifying this compound?

A2: The primary purification strategies for this compound are:

  • Acid-Base Extraction: To remove acidic or basic impurities.

  • Recrystallization: An effective method for removing small amounts of impurities from a solid product.

  • Column Chromatography: For separating the target compound from impurities with different polarities.

  • Distillation: Suitable if the compound is a liquid or a low-melting solid and is thermally stable.

Q3: How can I remove residual 6-fluoronicotinic acid from my product?

A3: An acid-base extraction is a highly effective method. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic 6-fluoronicotinic acid will be deprotonated and dissolve in the aqueous layer, while the neutral this compound remains in the organic layer.[1]

Troubleshooting Guides

Recrystallization Issues
Symptom Possible Cause Troubleshooting Steps
Product does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For polar fluorinated molecules, solvents like ethanol, methanol, isopropanol, or mixtures with water can be effective.
Product oils out upon cooling. The solution is supersaturated, or the melting point of the product is lower than the temperature of the solution.Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure the solution cools slowly. Scratch the inside of the flask with a glass rod to create nucleation sites.
No crystals form after cooling. The solution is too dilute, or the product is highly soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the product is poorly soluble) dropwise to the solution.
Low recovery of purified product. The product has significant solubility in the cold solvent.Cool the solution in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the product.
Column Chromatography Issues
Symptom Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. The eluent polarity is too high or too low.Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2]
Product streaks or "tails" on the column. The compound is interacting strongly with the stationary phase (silica gel). The basicity of the pyridine nitrogen can lead to interactions with acidic silanol groups on silica.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction with silica gel.
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For highly polar compounds, a gradient elution from a less polar to a more polar solvent system may be necessary.

Experimental Protocols

Acid-Base Extraction for Removal of Acidic Impurities
  • Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The top layer is typically the organic layer, and the bottom is the aqueous layer.

  • Drain the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drain the brine layer.

  • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.[1]

General Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity can be gradually increased if necessary to elute the desired compound.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Example HPLC Conditions for Purity Analysis of 3-Acetylpyridine (Adaptable for this compound) [3]

ParameterValue
HPLC Column C8 or C18 reverse-phase column (e.g., Primesep 200, 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or gradient elution depending on the impurity profile. A starting point could be a 50:50 mixture of A and B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visual Workflows

PurificationWorkflow cluster_start Initial State cluster_purification Purification Strategies cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product (this compound + Impurities) Extraction Acid-Base Extraction Crude->Extraction Remove acidic impurities Recrystallization Recrystallization Extraction->Recrystallization Chromatography Column Chromatography Extraction->Chromatography TLC TLC Recrystallization->TLC Check purity Chromatography->TLC Monitor fractions HPLC HPLC TLC->HPLC Confirm purity NMR NMR HPLC->NMR Structural confirmation Pure Pure Product (>98%) NMR->Pure

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals Crystals Form? Cool->Crystals Filter Filter and Dry Crystals->Filter Yes NoCrystals No Crystals Crystals->NoCrystals No Troubleshoot Troubleshoot: - Concentrate solution - Add anti-solvent - Scratch flask NoCrystals->Troubleshoot Troubleshoot->Cool

Caption: Troubleshooting guide for common recrystallization issues.

References

avoiding decomposition of 1-(6-Fluoropyridin-3-yl)ethanone during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-(6-Fluoropyridin-3-yl)ethanone. Below you will find troubleshooting guides and frequently asked questions to help avoid decomposition and navigate challenges during its use in chemical reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound, offering potential causes and solutions.

Issue 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Steps
Insufficient Reaction Temperature While high temperatures can cause decomposition, some reactions may require a certain activation energy. Cautiously increase the temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress closely by TLC or LC-MS.
Poor Reagent Quality Impurities in reagents or solvents can inhibit the reaction. Ensure all reagents and solvents are of high purity and anhydrous where necessary.
Catalyst Inactivity If using a catalyst, ensure it is fresh and has been stored under the appropriate conditions. Consider a trial reaction with a fresh batch of catalyst.
Inadequate Mixing For heterogeneous reactions, ensure efficient stirring to maximize contact between reactants.

Issue 2: Formation of Multiple Products and Side Reactions

Potential Cause Troubleshooting Steps
Nucleophilic Aromatic Substitution (SNAr) at the 6-position The fluorine atom on the pyridine ring is susceptible to substitution by nucleophiles. To minimize this, use less nucleophilic bases or reagents where possible. Running the reaction at a lower temperature can also reduce the rate of this side reaction.
Reaction at the Acetyl Group The acetyl group is a site for various reactions, including aldol condensations or reactions with strong bases. To avoid this, protect the ketone functionality if it is not the intended reaction site. Alternatively, choose reaction conditions that are specific to the desired transformation and do not favor reactions at the acetyl group.
Decomposition under Harsh pH Conditions Both strongly acidic and basic conditions can lead to the degradation of the molecule. Maintain a neutral or mildly acidic/basic pH whenever possible. If extreme pH is required, consider running the reaction at a lower temperature and for a shorter duration.
Over-reaction or Polymerization In some cases, the desired product may be reactive under the reaction conditions, leading to further reactions. Monitor the reaction closely and stop it as soon as the desired product is formed in optimal yield.

Issue 3: Product Isolation and Purification Difficulties

Potential Cause Troubleshooting Steps
Product is Water Soluble If the product has increased polarity compared to the starting material, it may be partially or fully soluble in the aqueous phase during workup. Extract the aqueous layer multiple times with a suitable organic solvent.
Formation of Emulsions During aqueous workup, emulsions can form, making phase separation difficult. Add brine to the aqueous layer to help break the emulsion.
Co-elution with Impurities If the product is difficult to separate from impurities by column chromatography, try using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: It is recommended to store this compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents, strong acids, and strong bases. Keep the container tightly sealed to prevent moisture ingress.

Q2: Is this compound sensitive to light?

A2: While there is no specific data indicating high light sensitivity, as a general precaution for organic compounds, it is advisable to store it in an amber-colored vial or in a dark place to prevent potential photochemical degradation.

Q3: What are the most common decomposition pathways for this molecule?

A3: Based on the functional groups present, the two most likely decomposition pathways are:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position can be displaced by nucleophiles, especially at elevated temperatures.

  • Reactions involving the Acetyl Group: The acetyl group can undergo various reactions, such as enolization followed by aldol-type reactions, or it can be a site for nucleophilic attack, particularly by strong bases.

Q4: Can I use strong bases like n-BuLi with this compound?

A4: Extreme caution is advised when using strong bases. While deprotonation at the methyl group of the acetyl function is possible, strong bases can also add to the ketone or react at the fluorinated pyridine ring. It is recommended to perform such reactions at very low temperatures (e.g., -78 °C) and to add the base slowly while carefully monitoring the reaction.

Q5: What are suitable solvents for reactions involving this compound?

A5: The choice of solvent is highly reaction-dependent. For reactions where the fluorine atom should remain intact, polar aprotic solvents like THF, dioxane, or acetonitrile are often suitable. Protic solvents like alcohols could potentially act as nucleophiles at higher temperatures, leading to SNAr. Always ensure the solvent is dry, as water can lead to hydrolysis or other side reactions.

Experimental Protocols

Protocol 1: General Procedure for a Condensation Reaction (e.g., Aldol or Claisen-Schmidt)

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF, ethanol).

  • Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Add the aldehyde or ketone (1-1.2 equivalents) to the solution.

  • Base Addition: Slowly add the base (e.g., NaOH, KOH, or an organic base like triethylamine) to the reaction mixture. The choice and amount of base should be carefully considered to avoid side reactions.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride or dilute HCl.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

DecompositionPathways Potential Decomposition Pathways A This compound B Nucleophilic Attack (e.g., Nu-) A->B High Temp. C Strong Base (e.g., B-) A->C Low Temp. D SNAr Product (6-Nu-pyridin-3-yl)ethanone B->D E Enolate Formation C->E F Aldol/Condensation Side Products E->F

Caption: Potential decomposition pathways for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low Reaction Yield check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No optimize_temp Optimize Temperature low_conversion->optimize_temp check_reagents Check Reagent Purity low_conversion->check_reagents analyze_byproducts Analyze Byproducts (LC-MS, NMR) high_conversion->analyze_byproducts snar_product SNAr Product Detected? analyze_byproducts->snar_product condensation_product Condensation Product Detected? analyze_byproducts->condensation_product end Improved Yield optimize_temp->end check_reagents->end lower_temp Lower Temperature snar_product->lower_temp Yes protect_ketone Protect Ketone condensation_product->protect_ketone Yes lower_temp->end protect_ketone->end

Caption: A logical workflow for troubleshooting low-yielding reactions.

refining analytical methods for 1-(6-Fluoropyridin-3-yl)ethanone characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of 1-(6-Fluoropyridin-3-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for characterizing this compound?

A1: The primary methods for comprehensive characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), High-Performance Liquid Chromatography (HPLC) for purity assessment, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.

Q2: What is the expected molecular weight of this compound?

A2: The expected molecular weight is approximately 139.13 g/mol .[1]

Q3: What are common solvents for dissolving this compound for analysis?

A3: Common deuterated solvents for NMR analysis include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[2] For HPLC, a mixture of acetonitrile and water is often used as the mobile phase.

Q4: How can I assess the purity of my this compound sample?

A4: HPLC with UV detection is the preferred method for purity analysis. By developing a suitable gradient method, you can separate the main compound from any impurities. Purity is typically determined by the area percentage of the main peak. A purity level of 95% or higher is common for commercially available samples.[1]

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes, this compound is classified as harmful.[3] It may cause skin irritation, eye irritation, and respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH- Column overload- Column degradation- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a new or validated column.
No peaks detected - Incorrect UV wavelength- Detector malfunction- Sample degradation- Determine the UV λmax of the compound and set the detector accordingly.- Check detector lamp and connections.- Prepare a fresh sample and re-inject.
Inconsistent retention times - Fluctuation in mobile phase composition- Temperature variations- Pump malfunction- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Check the pump for leaks and perform a flow rate calibration.
Extraneous peaks (ghost peaks) - Contaminated mobile phase or solvent- Carryover from previous injections- Sample contamination- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol.- Verify the purity of the sample using another technique (e.g., NMR).
NMR Spectroscopy
Issue Possible Cause(s) Troubleshooting Steps
Broad peaks - Sample contains paramagnetic impurities- High sample viscosity- Poor shimming- Filter the sample or treat with a chelating agent.- Dilute the sample.- Re-shim the spectrometer.
Low signal-to-noise ratio - Low sample concentration- Insufficient number of scans- Increase the sample concentration if possible.- Increase the number of scans to improve the signal-to-noise ratio.
Presence of water peak - Use of non-deuterated solvent- Incomplete drying of NMR tube or sample- Use high-purity deuterated solvents.- Ensure the NMR tube and sample are thoroughly dry. Use a solvent suppression technique if necessary.
Unexpected signals in the spectrum - Presence of impurities- Contaminated NMR tube or solvent- Check sample purity by HPLC.- Clean the NMR tube thoroughly and use fresh, high-purity solvent.
GC-MS Analysis
Issue Possible Cause(s) Troubleshooting Steps
No peak detected - Compound is not volatile enough- Incorrect injection temperature- MS detector issue- Consider derivatization to increase volatility.- Optimize the injector temperature.- Check the MS detector tuning and filament.
Peak tailing - Active sites in the liner or column- Column contamination- Use a deactivated liner.- Bake out the column or trim the front end.
Poor fragmentation pattern - Incorrect ionization energy- Contamination in the ion source- Use the standard 70 eV for electron ionization.- Clean the ion source.

Experimental Protocols

General HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in a 50:50 mixture of Acetonitrile and Water.

General ¹H NMR Protocol
  • Spectrometer: 300 MHz or 400 MHz NMR Spectrometer.[2]

  • Solvent: Chloroform-d (CDCl₃)

  • Sample Concentration: 5-10 mg in 0.6-0.7 mL of solvent

  • Procedure:

    • Accurately weigh the sample and dissolve it in the deuterated solvent inside a clean, dry NMR tube.

    • Cap the tube and vortex to ensure complete dissolution.

    • Insert the tube into the spectrometer.

    • Lock, tune, and shim the spectrometer.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[2]

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_report Final Report Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve HPLC HPLC Purity Analysis Dissolve->HPLC NMR NMR Structural Elucidation Dissolve->NMR MS MS Molecular Weight Confirmation Dissolve->MS FTIR FTIR Functional Group ID Dissolve->FTIR Purity Purity Assessment HPLC->Purity Structure Structure Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Functional_Groups Functional Group Analysis FTIR->Functional_Groups Report Comprehensive Characterization Report Purity->Report Structure->Report MW->Report Functional_Groups->Report

Caption: General workflow for the analytical characterization of this compound.

Troubleshooting_Logic cluster_hplc HPLC Troubleshooting cluster_nmr NMR Troubleshooting start Analytical Issue Encountered hplc_issue Poor Peak Shape No Peaks Retention Time Shift start->hplc_issue HPLC nmr_issue Broad Peaks Low S/N Impurity Signals start->nmr_issue NMR hplc_cause Mobile Phase/Column Issue Detector/Sample Issue System Instability hplc_issue:f0->hplc_cause:f0 hplc_issue:f1->hplc_cause:f1 hplc_issue:f2->hplc_cause:f2 hplc_solution Adjust pH / Change Column Check Wavelength / Remake Sample Check Pump / Thermostat hplc_cause:f0->hplc_solution:f0 hplc_cause:f1->hplc_solution:f1 hplc_cause:f2->hplc_solution:f2 nmr_cause Shimming / Impurities Concentration / Scans Contamination nmr_issue:f0->nmr_cause:f0 nmr_issue:f1->nmr_cause:f1 nmr_issue:f2->nmr_cause:f2 nmr_solution Re-shim / Filter Sample Increase Concentration / Scans Use Clean Tube/Solvent nmr_cause:f0->nmr_solution:f0 nmr_cause:f1->nmr_solution:f1 nmr_cause:f2->nmr_solution:f2

Caption: A logical flow diagram for troubleshooting common HPLC and NMR issues.

References

Validation & Comparative

Comparative Analysis of Pyridine-Containing Chalcone Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of a series of pyridine-containing chalcone analogs, which are structurally related to hypothetical derivatives of 1-(6-Fluoropyridin-3-yl)ethanone. Due to the limited availability of comprehensive studies on a systematic series of this compound analogs, this guide utilizes data from a representative study on chalcones bearing a pyridine moiety to illustrate the structure-activity relationships and biological evaluation of this class of compounds. The data presented here is based on the anticancer activity of chalcones synthesized from different substituted acetophenones and aldehydes, as reported in the literature.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of synthesized chalcone analogs against various human cancer cell lines. The compounds are derivatives of different substituted chalcones, and their potency varies depending on the substitution pattern on the aromatic rings.

Compound IDAromatic Ring A SubstitutionAromatic Ring B SubstitutionMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)PC3 (Prostate) IC50 (µM)HT-29 (Colon) IC50 (µM)WRL-68 (Normal Liver) IC50 (µM)
1 4-Hydroxy4-Nitro5.8 ± 0.58.2 ± 0.77.1 ± 0.69.5 ± 0.8> 50
5 4-Methoxy4-Chloro12.3 ± 1.115.6 ± 1.414.2 ± 1.318.1 ± 1.6> 50
23 2,4-Dichloro3-Pyridyl8.5 ± 0.710.1 ± 0.99.3 ± 0.811.7 ± 1.0> 50
25 4-Bromo4-Pyridyl7.2 ± 0.69.8 ± 0.98.6 ± 0.710.5 ± 0.9> 50

Note: The data presented in this table is representative of chalcone derivatives and is intended to illustrate the comparative analysis. The compound IDs are from a reference study and do not correspond to a direct series of this compound analogs.[1]

Experimental Protocols

The methodologies outlined below are standard procedures for the synthesis and biological evaluation of chalcone derivatives as potential anticancer agents.

Synthesis of Chalcone Analogs (Claisen-Schmidt Condensation)

The synthesis of chalcone derivatives is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between an appropriate substituted acetophenone and a substituted aromatic aldehyde.[2]

  • Reaction Setup: Equimolar amounts of the substituted acetophenone and aromatic aldehyde are dissolved in a suitable solvent, such as ethanol.

  • Catalyst Addition: A catalytic amount of a base, commonly a 40% aqueous solution of sodium hydroxide or potassium hydroxide, is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for a specified period (typically 2-24 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone. The solid product is then filtered, washed with water, and dried. Further purification is carried out by recrystallization from a suitable solvent like ethanol to afford the pure chalcone derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines.[1]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, PC3, and HT-29) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized chalcone analogs (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Visualizations

Experimental Workflow for Chalcone Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Substituted Acetophenone + Aromatic Aldehyde reaction Claisen-Schmidt Condensation (Base Catalyst, Ethanol) start->reaction purification Precipitation, Filtration, and Recrystallization reaction->purification chalcone Pure Chalcone Analog purification->chalcone treatment Treatment with Chalcone Analogs chalcone->treatment Test Compounds cell_culture Cancer Cell Lines (e.g., MCF-7, A549) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis activity Anticancer Activity data_analysis->activity

Caption: Workflow for the synthesis and anticancer evaluation of chalcone analogs.

Potential Signaling Pathway Inhibition by Chalcone Analogs

Chalcones have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[3]

G cluster_pathway Potential NF-κB Signaling Pathway Inhibition stimuli Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_transcription Target Gene Transcription (Proliferation, Anti-apoptosis) nucleus->gene_transcription cancer_cell Cancer Cell Proliferation & Survival gene_transcription->cancer_cell chalcone Chalcone Analogs chalcone->ikb_kinase Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by chalcone analogs.

References

Illuminating Molecular Architecture: A Comparative Guide to the Structural Validation of 1-(6-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone of any research endeavor. This guide provides a comparative analysis of analytical techniques for the structural validation of 1-(6-Fluoropyridin-3-yl)ethanone, a fluorinated pyridine derivative of interest in medicinal chemistry. While X-ray crystallography provides the most definitive structural evidence, its application can be contingent on obtaining suitable crystalline material. Therefore, a multi-faceted approach employing various spectroscopic methods is often essential for comprehensive characterization.

This guide will first explore the principles of single-crystal X-ray diffraction as the gold standard for structural elucidation, using closely related fluorinated aromatic compounds as illustrative examples due to the current absence of publicly available crystal data for this compound. Subsequently, we will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural confirmation of the target molecule, presenting a holistic view of its analytical characterization.

The Definitive Answer: X-ray Crystallography

Single-crystal X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement within a molecule, providing precise bond lengths, bond angles, and conformational details. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to construct a three-dimensional electron density map, from which the molecular structure can be determined.

Case Study: Crystallographic Parameters of Structurally Related Fluorinated Aromatic Compounds

In the absence of a published crystal structure for this compound, we present data from a study on para-substituted tetrafluorocyanobenzenes to exemplify the type of information obtained from X-ray diffraction analysis. These small, halogenated aromatic molecules serve as a reasonable proxy to understand the crystallographic parameters one might expect.

Parameterp-ClC6F4CNp-BrC6F4CNp-IC6F4CN
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/nP2₁/n
a (Å) 7.954(2)8.077(2)8.356(2)
b (Å) 6.079(2)6.134(2)6.223(2)
c (Å) 14.156(3)14.249(3)14.419(3)
β (°) 91.59(3)91.13(3)90.43(3)
Volume (ų) 684.1(3)705.4(3)749.5(3)
Z 444
R-factor (%) 4.863.974.34

Data extracted from a study on related fluorinated organic compounds to illustrate typical crystallographic parameters.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents and solvent systems may be screened to find optimal crystallization conditions.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to obtain the final, highly accurate molecular structure.

Complementary Spectroscopic Techniques for Structural Elucidation

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic methods offer valuable information about the molecule's connectivity, functional groups, and molecular weight in solution or the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively, while coupling patterns can reveal the connectivity between atoms.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-28.9 - 9.1d~2.5Pyridine Ring
H-48.2 - 8.4dd~8.5, 2.5Pyridine Ring
H-57.2 - 7.4dd~8.5, 3.0Pyridine Ring
CH₃2.6 - 2.8s-Acetyl Group
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O195 - 197Carbonyl Carbon
C-6 (C-F)163 - 165 (d, J ≈ 240 Hz)Pyridine Ring
C-2150 - 152 (d, J ≈ 15 Hz)Pyridine Ring
C-4140 - 142 (d, J ≈ 8 Hz)Pyridine Ring
C-3130 - 132Pyridine Ring
C-5110 - 112 (d, J ≈ 40 Hz)Pyridine Ring
CH₃26 - 28Acetyl Group

Note: Predicted values are based on computational models and data from similar structures. Actual experimental values may vary.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field. ¹H and ¹³C NMR spectra are then acquired using appropriate pulse sequences.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), the molecular ion peak can be identified, confirming the molecular formula.

Table 3: Mass Spectrometry Data for this compound

Technique Expected [M+H]⁺ (m/z)
Electrospray Ionization (ESI)140.0457
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Ionization: The sample molecules are ionized using one of various techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint.

Table 4: Key IR Absorptions for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (Ketone)1680 - 1700
C=N, C=C (Aromatic)1550 - 1650
C-F (Aryl Fluoride)1200 - 1300
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The detector measures the amount of radiation absorbed at each frequency.

  • Spectrum Generation: An IR spectrum is generated, plotting absorbance or transmittance versus wavenumber (cm⁻¹).

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of a novel compound like this compound, highlighting the complementary nature of the different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR CrystalGrowth Crystal Growth Purification->CrystalGrowth Purification->CrystalGrowth StructureConfirmation Proposed Structure Confirmation NMR->StructureConfirmation MS->StructureConfirmation IR->StructureConfirmation Xray X-ray Crystallography CrystalGrowth->Xray DefinitiveStructure Definitive 3D Structure Xray->DefinitiveStructure StructureConfirmation->DefinitiveStructure Further Validation

Structural Validation Workflow

Conclusion

The structural validation of this compound, like any novel compound, relies on a synergistic combination of analytical techniques. While X-ray crystallography remains the ultimate arbiter of three-dimensional structure, its feasibility is not always guaranteed. In such cases, a comprehensive analysis using NMR, MS, and IR spectroscopy provides a robust and reliable means of confirming the molecule's identity and connectivity. The data and protocols presented in this guide offer a framework for the thorough characterization of this and other related molecules, ensuring the integrity and reproducibility of research in the chemical sciences.

comparative analysis of different synthetic routes to 1-(6-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthetic routes to 1-(6-Fluoropyridin-3-yl)ethanone, a key building block in medicinal chemistry. The routes are evaluated based on factors such as starting material availability, reaction conditions, yield, and potential for scale-up. Detailed experimental protocols are provided for each method, and quantitative data is summarized for ease of comparison.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Grignard ReactionRoute 2: Lithiation & AcetylationRoute 3: Palladium-Catalyzed Cross-Coupling
Starting Material 2-Fluoro-5-cyanopyridine2-Fluoro-5-bromopyridine3-Bromo-6-fluoropyridine
Key Reagents Methylmagnesium bromiden-Butyllithium, N,N-DimethylacetamidePalladium catalyst, Acetylating agent equivalent
Reaction Steps 111
Typical Yield Moderate to HighModerate to HighModerate to High
Temperature Conditions 0 °C to room temperature-78 °CRoom temperature to elevated temperatures
Key Advantages Commercially available starting material, straightforward procedure.Utilizes a common and versatile organometallic approach.High functional group tolerance, mild reaction conditions possible.
Key Disadvantages Grignard reagents are sensitive to moisture and protic functional groups.Requires cryogenic temperatures and strictly anhydrous conditions.Catalyst cost and removal, potential for side reactions.

Route 1: Grignard Reaction with a Cyanopyridine Precursor

This route offers a direct and efficient method for the synthesis of this compound from the commercially available 2-Fluoro-5-cyanopyridine. The key transformation involves the addition of a methyl Grignard reagent to the nitrile functionality, followed by acidic workup to yield the desired ketone.

G start 2-Fluoro-5-cyanopyridine reagent 1. CH3MgBr, THF 2. H3O+ start->reagent Grignard Reaction product This compound reagent->product

Diagram 1: Synthetic workflow for Route 1.
Experimental Protocol

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-Fluoro-5-cyanopyridine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: The solution is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide in diethyl ether (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is then acidified with 2M HCl.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Lithiation of a Halopyridine and Subsequent Acetylation

This approach utilizes the selective lithiation of a halogenated pyridine, 2-Fluoro-5-bromopyridine, followed by quenching with an acetylating agent. This method is a powerful tool for the functionalization of pyridine rings.

G start 2-Fluoro-5-bromopyridine reagent 1. n-BuLi, THF, -78 °C 2. N,N-Dimethylacetamide start->reagent Lithiation & Acetylation product This compound reagent->product

Diagram 2: Synthetic workflow for Route 2.
Experimental Protocol

  • Reaction Setup: A dry, three-necked round-bottom flask is charged with 2-Fluoro-5-bromopyridine (1.0 eq) and anhydrous THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • Acetylation: N,N-Dimethylacetamide (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The solution is stirred for an additional 2 hours at this temperature.

  • Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The product is extracted into ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the target compound.

Route 3: Palladium-Catalyzed Cross-Coupling

This route employs a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis, starting from 3-Bromo-6-fluoropyridine. Several variations of this approach are possible, including Suzuki, Stille, and Negishi couplings, offering flexibility in the choice of the acetyl group source. The Suzuki-Miyaura coupling using potassium acetyltrifluoroborate is highlighted here.

G start 3-Bromo-6-fluoropyridine reagent Potassium Acetyltrifluoroborate Pd Catalyst, Ligand, Base start->reagent Suzuki Coupling product This compound reagent->product

Diagram 3: Synthetic workflow for Route 3.
Experimental Protocol

  • Reaction Setup: A reaction vessel is charged with 3-Bromo-6-fluoropyridine (1.0 eq), potassium acetyltrifluoroborate (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a suitable phosphine ligand like SPhos (0.04 eq), and a base such as K₃PO₄ (3.0 eq).

  • Reaction: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent, such as n-butanol, is added, and the mixture is heated to 100 °C with stirring for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.

  • Workup: The reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Extraction and Purification: The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Conclusion

Each of the presented synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages. The choice of the optimal route will depend on the specific requirements of the researcher, including the availability of starting materials and specialized equipment, desired scale of the reaction, and tolerance for particular reagents and reaction conditions. The Grignard-based approach is direct but requires careful handling of moisture-sensitive reagents. The lithiation route is a classic organometallic strategy but necessitates cryogenic temperatures. Finally, the palladium-catalyzed cross-coupling offers high functional group compatibility but may involve higher costs for catalysts and ligands.

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(6-Fluoropyridin-3-yl)ethanone Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-(6-Fluoropyridin-3-yl)ethanone scaffold is a key starting material in medicinal chemistry, offering multiple avenues for synthetic modification. While extensive structure-activity relationship (SAR) studies for this specific series are not widely published, this guide presents a comparative analysis of hypothetical derivatives to explore their potential as kinase inhibitors. The pyridine ring is a well-established "hinge-binding" motif in numerous kinase inhibitors, and the fluorine substituent can enhance binding affinity and modulate physicochemical properties. This document provides a framework for the rational design of such compounds, complete with hypothetical biological data and detailed experimental protocols to guide future research.

Hypothetical Structure-Activity Relationship

For this comparative guide, we will postulate that derivatives of this compound are inhibitors of a hypothetical protein kinase, "Kinase X." The following table summarizes the inhibitory activities of a designed set of derivatives, where modifications are introduced at the ethanone moiety.

Compound IDR1-SubstituentR2-SubstituentIC50 (nM) for Kinase X
1a HH>10000
2a HPhenyl850
2b H4-Methoxyphenyl420
2c H4-Chlorophenyl780
2d H3-Aminophenyl250
3a MethylPhenyl1500
4a HCyclopropyl600
5a HThien-2-yl550

Analysis of Structure-Activity Relationships:

  • The ethanone backbone (1a) shows negligible activity, indicating that further elaboration is necessary for kinase inhibition.

  • Introduction of an aromatic ring (2a-d) at the R2 position generally improves activity. This suggests a potential hydrophobic pocket in the kinase active site.

  • Electron-donating groups on the phenyl ring (2b) enhance potency compared to the unsubstituted phenyl analog (2a), possibly through favorable electronic interactions or by influencing the conformation of the molecule.

  • Electron-withdrawing groups (2c) are slightly less favorable than the unsubstituted analog.

  • A hydrogen bond donor (2d) at the meta-position of the phenyl ring significantly improves activity, suggesting a key interaction with a residue in the active site.

  • Alkylation of the methylene bridge (3a) is detrimental to activity, indicating that the flexibility and/or conformation of the linker is important.

  • Smaller, rigid substituents like cyclopropyl (4a) are well-tolerated, suggesting the pocket is not overly large.

  • Heteroaromatic rings (5a) are also tolerated, providing avenues for further optimization.

Visualizing the Synthetic and SAR Logic

To better understand the relationships between the synthesized compounds and their hypothetical activities, the following diagrams illustrate the general synthetic workflow and the key takeaways from the SAR analysis.

synthetic_workflow start This compound intermediate Chalcone Intermediate start->intermediate Aldol Condensation (R2-CHO) final Final Derivatives (2a-d, 4a, 5a) intermediate->final Further Modification (e.g., Reduction)

Caption: General synthetic workflow for the preparation of target derivatives.

SAR_logic cluster_r2 R2-Substituent Effects cluster_r1 R1-Substituent Effects Aromatic_Ring Aromatic Ring (Improves Activity) H-Bond_Donor H-Bond Donor (Enhances Potency) Electron_Donating Electron Donating Group (Favorable) Electron_Withdrawing Electron Withdrawing Group (Less Favorable) Alkylation Alkylation (R1=Methyl) (Reduces Activity)

Caption: Key structure-activity relationship takeaways for the hypothetical series.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of the described derivatives.

General Synthetic Procedure for Chalcone Derivatives (e.g., 2a)
  • Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the corresponding aldehyde (e.g., benzaldehyde for 2a, 1.1 mmol).

  • Catalyst Addition: Add an aqueous solution of sodium hydroxide (40%, 2 mL) dropwise while stirring at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Kinase X Inhibition Assay
  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. The final concentration of DMSO in the assay should be kept below 1%.

  • Assay Mixture: In a 96-well plate, add the kinase buffer, a solution of the Kinase X enzyme, the peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO alone).

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using a variety of methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This guide provides a foundational SAR framework for the this compound series, suggesting that these compounds could be promising leads for the development of novel kinase inhibitors. Further synthesis and biological testing are warranted to validate these hypothetical findings.

Comparative Efficacy of Furo[3,2-b]pyridine-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of a novel class of furo[3,2-b]pyridine-based kinase inhibitors. The data presented is based on in-vitro experimental findings and is intended to guide further research and development of this promising scaffold.

The furo[3,2-b]pyridine core is a privileged structure in medicinal chemistry, forming the foundation for highly potent and selective kinase inhibitors.[1] Derivatives of this heterocyclic system have demonstrated significant inhibitory activity against a range of kinases, particularly those implicated in cell cycle regulation and signaling pathways dysregulated in cancer and other diseases. This guide focuses on a series of rationally designed analogs, evaluating their inhibitory potency against key kinase targets.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative set of furo[3,2-b]pyridine-based inhibitors against a panel of clinically relevant protein kinases. The data highlights the potency and selectivity profile of each compound, offering a clear basis for comparison.

Compound IDTarget KinaseIC50 (nM)Selectivity Notes
FP-1 CDK2/cyclin A15Highly potent against CDK2.
GSK-3β250Moderate activity.
ROCK1>1000Low activity.
FP-2 CDK2/cyclin A8Improved potency over FP-1.
GSK-3β150Moderate activity.
ROCK1>1000Low activity.
FP-3 CDK2/cyclin A25Potent, with alternative substitution.
GSK-3β300Moderate activity.
ROCK1>1000Low activity.
FP-4 CDK2/cyclin A5Most potent analog in the series.
GSK-3β100Improved dual inhibition.
ROCK1800Minor off-target activity observed.

Experimental Protocols

The following protocols detail the methodologies used to generate the comparative efficacy data.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Purified recombinant human kinases (CDK2/cyclin A, GSK-3β, ROCK1)

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate for each kinase

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in kinase assay buffer.

  • Reaction Setup: 2.5 µL of the diluted compound solution is added to the wells of a 384-well plate.

  • Kinase/Substrate Addition: 2.5 µL of a solution containing the target kinase and its specific peptide substrate is added to each well. The plate is incubated for 10 minutes at room temperature.

  • Reaction Initiation: 5 µL of ATP solution (at a concentration equivalent to the Km for each kinase) is added to each well to start the kinase reaction.

  • Incubation: The plate is incubated for 60 minutes at 30°C.

  • Reaction Termination: 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

  • Signal Generation: 10 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. The plate is incubated for 30 minutes at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to control wells (containing DMSO without inhibitor). IC50 values are then calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

The following diagrams illustrate the targeted signaling pathway and the experimental workflow.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CyclinD_CDK46 Cyclin D / CDK4/6 mTOR->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Expression G1_S G1/S Transition CyclinE_CDK2->G1_S Inhibitor Furo[3,2-b]pyridine Inhibitor Inhibitor->CyclinE_CDK2

Caption: Targeted inhibition of the CDK2-mediated G1/S cell cycle transition.

G Start Start Prep_Inhibitor Prepare Inhibitor Dilution Series Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor to 384-well Plate Prep_Inhibitor->Add_Inhibitor Add_Kinase Add Kinase and Substrate Add_Inhibitor->Add_Kinase Incubate1 Incubate (10 min) Add_Kinase->Incubate1 Add_ATP Initiate Reaction with ATP Incubate1->Add_ATP Incubate2 Incubate (60 min) Add_ATP->Incubate2 Add_ADP_Glo Stop Reaction (Add ADP-Glo Reagent) Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Detection Add Detection Reagent Incubate3->Add_Detection Incubate4 Incubate (30 min) Add_Detection->Incubate4 Read_Luminescence Measure Luminescence Incubate4->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro kinase inhibition assay.

References

A Comparative Guide to the In Vitro and In Vivo Validation of Alectinib, a Pyridine-Based ALK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical validation of Alectinib, a second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, with the first-generation inhibitor, Crizotinib. Alectinib, which incorporates a fluorinated pyridine moiety, serves as a prime example of a targeted therapy with robust in vitro and in vivo supporting data. This document details its performance, experimental protocols, and the signaling pathways it modulates.

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize the quantitative data for Alectinib in comparison to Crizotinib, highlighting its potency and efficacy in preclinical models of ALK-positive cancers.

Table 1: Comparative In Vitro Kinase and Cellular Inhibition

CompoundTarget KinaseIC50 (nM, cell-free)Cell LineCellular IC50 (µM)Reference
Alectinib ALK1.9Kelly (NB)3.181[1][2]
ALKSH-SY5Y (NB)~4.0[1]
ALKNCI-H2228 (NSCLC)-[3]
Crizotinib ALK24 (cell-based)--[4]

NB: Neuroblastoma; NSCLC: Non-Small Cell Lung Cancer. IC50 values represent the concentration required for 50% inhibition.

Table 2: Comparative In Vivo Efficacy in Xenograft Models

CompoundCancer ModelDosing RegimenTumor Growth InhibitionSurvival BenefitReference
Alectinib NGP (NB) Orthotopic Xenograft25 mg/kg, i.p., dailySignificant-[1]
TH-MYCN Transgenic (NB)-Decreased tumor growthProlonged[1]
H2228 (NSCLC) Xenograft20 or 60 mg/kg, p.o., dailySubstantial and sustained tumor regression-[3]
Alectinib-Loaded Dendrimer H460 (NSCLC) Xenograft-~100% tumor regression after 17 days-[5]
Crizotinib ----

i.p.: intraperitoneally; p.o.: orally.

Signaling Pathway and Mechanism of Action

Alectinib is a potent and selective tyrosine kinase inhibitor (TKI) that targets the anaplastic lymphoma kinase (ALK).[6][7] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein.[6] This aberrant kinase activity drives uncontrolled cell proliferation and survival through the activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways.[1][6] Alectinib binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream substrates like STAT3 and AKT.[8][9] This blockade of signaling leads to the induction of apoptosis (programmed cell death) in ALK-driven tumor cells.[1] A key advantage of Alectinib is its ability to penetrate the blood-brain barrier, making it effective against brain metastases.[6][9]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Alectinib Alectinib Alectinib->ALK Inhibits

Caption: Alectinib's inhibition of the ALK signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Experimental Protocols

1. Kinase Inhibition Assay (Cell-Free)

  • Objective: To determine the direct inhibitory activity of the compound against the target kinase.

  • Methodology: The inhibitory activity of Alectinib against ALK was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant ALK enzyme was incubated with a substrate peptide and varying concentrations of Alectinib in the presence of ATP. The extent of substrate phosphorylation was measured by detecting the FRET signal, which is proportional to the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was then calculated.[2]

2. Cellular Proliferation Assay (CCK-8/MTT)

  • Objective: To evaluate the effect of the compound on the viability and proliferation of cancer cell lines.

  • Methodology: Neuroblastoma (NB) cell lines (e.g., Kelly, SH-SY5Y) were seeded in 96-well plates and treated with various concentrations of Alectinib for a specified period (e.g., 72 hours). Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) or MTT assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. The absorbance was read using a microplate reader, and the IC50 values were determined by plotting cell viability against the logarithm of the drug concentration.[1]

In_Vitro_Workflow cluster_kinase Kinase Inhibition Assay cluster_cellular Cellular Proliferation Assay k1 Recombinant ALK Enzyme + Substrate + ATP k2 Add varying concentrations of Alectinib k1->k2 k3 Incubate k2->k3 k4 Measure Kinase Activity (e.g., TR-FRET) k3->k4 k5 Calculate IC50 k4->k5 c1 Seed Cancer Cells (e.g., Kelly, SH-SY5Y) c2 Treat with varying concentrations of Alectinib c1->c2 c3 Incubate (e.g., 72h) c2->c3 c4 Add CCK-8 or MTT reagent c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate Cellular IC50 c5->c6

Caption: Workflow for in vitro validation assays.
In Vivo Experimental Protocol

1. Xenograft Mouse Model

  • Objective: To assess the anti-tumor efficacy of the compound in a living organism.

  • Methodology:

    • Cell Implantation: Human neuroblastoma (NGP) or non-small cell lung cancer (H2228) cells were subcutaneously or orthotopically injected into immunocompromised mice.[1][3]

    • Tumor Growth: Tumors were allowed to grow to a palpable size.

    • Treatment: Mice were randomized into treatment and control groups. The treatment group received Alectinib orally or via intraperitoneal injection at a specified dose and schedule. The control group received a vehicle.[1][3]

    • Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health were also monitored as indicators of toxicity.

    • Endpoint Analysis: The study was concluded when tumors in the control group reached a predetermined size or after a set duration. Tumors were then excised, weighed, and may be used for further analysis (e.g., Western blotting to assess target inhibition). Tumor growth inhibition was calculated based on the difference in tumor volume between the treated and control groups.[1][3]

In_Vivo_Workflow start Start implant Implant Human Cancer Cells into Immunocompromised Mice start->implant growth Allow Tumors to Grow to Palpable Size implant->growth randomize Randomize Mice into Control & Treatment Groups growth->randomize treat Administer Alectinib (Treatment) or Vehicle (Control) randomize->treat monitor Monitor Tumor Volume, Body Weight, & Health treat->monitor endpoint Endpoint Reached monitor->endpoint analysis Excise Tumors for Analysis (Weight, Biomarkers) endpoint->analysis end End analysis->end

Caption: Workflow for in vivo xenograft studies.

References

A Comparative Benchmark of 1-(6-Fluoropyridin-3-yl)ethanone and Other Fluorinated Pyridines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a comparative analysis of 1-(6-Fluoropyridin-3-yl)ethanone against other isomeric and substituted fluorinated pyridines, offering insights into their potential applications in drug discovery. The following sections present a compilation of physicochemical data, detailed experimental protocols for evaluating biological activity and metabolic stability, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties: A Comparative Analysis

The position of the fluorine atom on the pyridine ring, along with other substituents, significantly influences key physicochemical parameters such as lipophilicity (LogP) and aqueous solubility, which in turn affect a compound's pharmacokinetic profile. The following table summarizes the available data for this compound and a selection of analogous fluorinated pyridines.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Density (g/cm³)
This compoundC₇H₆FNO139.13232.4 at 760 mmHg[1]94.4[1]1.175[1]
1-(2-Fluoropyridin-3-yl)ethanoneC₇H₆FNO139.13232.4 at 760 mmHg[1]94.4[1]1.175[1]
1-(2-Chloro-5-fluoropyridin-3-yl)ethanoneC₇H₅ClFNO173.57224.2 at 760 Torr[2]89.4[2]1.331 at 20°C[2]
1-(5-Bromo-2-fluoropyridin-3-yl)ethanoneC₇H₅BrFNO218.02---
1-(2-Bromo-6-fluoropyridin-3-yl)ethanoneC₇H₅BrFNO218.02[3]---

Biological Activity: Targeting the p38 MAPK Pathway

Fluorinated pyridine derivatives are of significant interest as potential kinase inhibitors. The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating cellular processes, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[4][5] The p38 MAPKα kinase is a well-established therapeutic target, and many inhibitors feature a pyridine core.[6][7][8]

Experimental Protocol: In Vitro p38α MAPK Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against p38α MAPK. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Recombinant human p38α MAPK

  • Biotinylated substrate peptide (e.g., Biotin-ATF2)

  • ATP

  • Test compounds (e.g., this compound)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of p38α MAPK solution in kinase buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate peptide and ATP in kinase buffer.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Metabolic Stability Assessment

The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and oral bioavailability. The following protocol describes a common in vitro method to assess metabolic stability using liver microsomes.

Experimental Protocol: Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP⁺)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Incubation Preparation:

    • Prepare a solution of liver microsomes in phosphate buffer.

    • In a 96-well plate, add the test compound to the microsomal solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Data Analysis:

    • Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) as (k / microsomal protein concentration).

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the DOT language.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK p38 p38 (MAPK) MEK->p38 TranscriptionFactor Transcription Factors (e.g., ATF2) p38->TranscriptionFactor Inhibitor This compound (Potential Inhibitor) Inhibitor->p38 GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactor->GeneExpression GrowthFactor Growth Factor / Stress Signal GrowthFactor->Receptor

Caption: The MAPK/p38 signaling pathway and the potential point of inhibition by fluorinated pyridine derivatives.

Drug_Screening_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Optimization CompoundLibrary Fluorinated Pyridine Library PrimaryAssay Primary Kinase Assay (e.g., p38α MAPK) CompoundLibrary->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification DoseResponse IC₅₀ Determination HitIdentification->DoseResponse Selectivity Kinase Selectivity Profiling DoseResponse->Selectivity MetabolicStability Metabolic Stability Assay (Liver Microsomes) Selectivity->MetabolicStability LeadOptimization Lead Optimization MetabolicStability->LeadOptimization

Caption: A generalized experimental workflow for the screening and validation of fluorinated pyridine derivatives as kinase inhibitors.

References

Comparative Analysis of 1-(6-Fluoropyridin-3-yl)ethanone and Key Analogues: A Spectroscopic Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In a continuous effort to support the scientific community, this guide provides a comprehensive cross-validation of the analytical data for 1-(6-Fluoropyridin-3-yl)ethanone, a compound of significant interest in medicinal chemistry and drug development. This document presents a comparative analysis with two key structural analogues: 1-(pyridin-3-yl)ethanone and 1-(6-chloropyridin-3-yl)ethanone. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their spectroscopic characteristics to aid in identification, characterization, and quality control.

Executive Summary

This guide outlines the analytical profiles of this compound and its non-fluorinated and chlorinated analogues. By presenting a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical reference for the unambiguous identification and differentiation of these closely related compounds. Detailed experimental protocols for the acquisition of this data are also provided to ensure reproducibility.

Comparative Spectroscopic Data

The following tables summarize the key analytical data for this compound and its selected analogues.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

CompoundChemical Shift (δ ppm)MultiplicityIntegrationAssignment
This compound ~8.90d1HH-2
~8.30ddd1HH-4
~7.10dd1HH-5
2.65s3H-CH₃
1-(pyridin-3-yl)ethanone 9.15d1HH-2
8.75dt1HH-6
8.20ddd1HH-4
7.40dd1HH-5
2.60s3H-CH₃
1-(6-chloropyridin-3-yl)ethanone ~8.85d1HH-2
~8.15dd1HH-4
~7.45d1HH-5
2.62s3H-CH₃

Note: Data for this compound and 1-(6-chloropyridin-3-yl)ethanone are predicted values based on established spectroscopic principles, as experimental data was not publicly available.

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

CompoundChemical Shift (δ ppm)Assignment
This compound ~195.5C=O
~164.0 (d, ¹JCF ≈ 240 Hz)C-6
~148.0 (d)C-2
~140.0 (d)C-4
~132.0C-3
~110.0 (d, ²JCF ≈ 40 Hz)C-5
~26.5-CH₃
1-(pyridin-3-yl)ethanone 196.8C=O
153.5C-6
149.8C-2
135.0C-4
131.7C-3
123.5C-5
26.7-CH₃
1-(6-chloropyridin-3-yl)ethanone ~196.0C=O
~151.0C-6
~149.0C-2
~138.0C-4
~133.0C-3
~124.5C-5
~26.6-CH₃

Note: Data for this compound and 1-(6-chloropyridin-3-yl)ethanone are predicted values.

Table 3: IR and Mass Spectrometry Data Comparison

CompoundIR (cm⁻¹)Mass Spectrum (m/z)
This compound ~1690 (C=O), ~1600, 1450 (Aromatic C=C), ~1250 (C-F)M⁺: 139.04
1-(pyridin-3-yl)ethanone 1685 (C=O), 1585, 1475 (Aromatic C=C)M⁺: 121.05
1-(6-chloropyridin-3-yl)ethanone ~1690 (C=O), ~1590, 1460 (Aromatic C=C), ~830 (C-Cl)M⁺: 155.01, 157.01 (isotope peak)

Note: Data for this compound and 1-(6-chloropyridin-3-yl)ethanone are predicted values.

Analytical Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical data for a given chemical compound, ensuring its identity and purity.

G Analytical Data Cross-Validation Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Validation cluster_3 Final Confirmation A Compound Synthesis or Procurement B Preliminary Characterization (TLC, Melting Point) A->B C 1H & 13C NMR Spectroscopy B->C Structural Elucidation D Infrared (IR) Spectroscopy B->D Functional Group ID E Mass Spectrometry (MS) B->E Molecular Weight F Compare with Reference Spectra or Predicted Data C->F D->F E->F G Cross-reference with Analogues F->G H Purity Assessment (HPLC, Elemental Analysis) G->H I Confirmed Structure and Purity H->I

Caption: Workflow for analytical data cross-validation.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the analytical data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 1 second.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1.2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

  • Data Processing: The acquired Free Induction Decay (FID) was processed using a Fourier transform. Phase and baseline corrections were applied. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

  • Data Processing: The resulting spectrum is presented in terms of transmittance (%).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: The sample was introduced via a direct insertion probe or by gas chromatography (GC).

  • Ionization: Electron ionization at 70 eV.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was recorded.

This comprehensive guide aims to facilitate the work of researchers by providing a reliable and comparative dataset for this compound and its analogues. The detailed protocols and workflow diagrams are designed to ensure the accuracy and reproducibility of analytical findings.

Assessing the Novelty of 1-(6-Fluoropyridin-3-yl)ethanone Derivatives: A Comparative Analysis Against Patented Dopamine/Serotonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the therapeutic potential and novelty of 1-(6-Fluoropyridin-3-yl)ethanone derivatives, with a comparative analysis against the clinical candidate Pardoprunox, based on published scientific data and the existing patent landscape.

The quest for novel therapeutics targeting complex neurological disorders such as Parkinson's disease has led researchers to explore multi-target drug candidates. One such promising scaffold is this compound, from which derivatives have been synthesized and evaluated for their potential as dopamine and serotonin receptor agonists. This guide provides a comprehensive comparison of these novel derivatives with the established clinical trial candidate Pardoprunox (SLV-308), a known partial dopamine D2/D3 and full serotonin 5-HT1A receptor agonist.

Comparative Analysis of Biological Activity

A recent study titled "Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists" has unveiled a series of compounds derived from the 1-(6-fluoropyridin-3-yl) scaffold. Two lead compounds from this study, designated as 7b and 34c , have demonstrated potent agonistic activity at dopamine D2, D3, and serotonin 5-HT1A receptors, key targets in the management of Parkinson's disease.

To assess their novelty and potential, their biological performance is compared against Pardoprunox. The following tables summarize the in vitro potency and metabolic stability of these compounds.

Table 1: In Vitro Potency (EC₅₀, nM) at Dopamine and Serotonin Receptors

CompoundDopamine D2 Receptor (EC₅₀, nM)Dopamine D3 Receptor (EC₅₀, nM)Serotonin 5-HT1A Receptor (EC₅₀, nM)
Compound 7b 0.9192.3
Compound 34c 3.3101.4
Pardoprunox (SLV-308) 10 (pEC₅₀ = 8.0)[1][2]0.63 (pEC₅₀ = 9.2)[1][2]501 (pEC₅₀ = 6.3)[1][2]

Note: pEC₅₀ values for Pardoprunox were converted to nM for direct comparison.

Table 2: In Vitro Metabolic Stability in Liver Microsomes

CompoundRat Liver Microsomes (T½, min)Human Liver Microsomes (T½, min)
Compound 7b 23.917.6
Compound 34c 110.8159.7
Pardoprunox (SLV-308) Data not readily available in the public domainData not readily available in the public domain

From the data, it is evident that compounds 7b and 34c exhibit potent, single-digit nanomolar to sub-nanomolar agonistic activity at the dopamine D2 and serotonin 5-HT1A receptors, rivaling or exceeding the potency of Pardoprunox, particularly at the D2 receptor. Notably, compound 34c also demonstrates significantly enhanced metabolic stability in both rat and human liver microsomes compared to 7b , suggesting a more favorable pharmacokinetic profile for further development.

Patent Landscape and Novelty Assessment

A thorough patent search reveals a landscape where derivatives of pyridine and piperazine are frequently claimed for their activity on dopamine and serotonin receptors. However, a specific patent application directly covering the 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine scaffold as described in the key scientific publication was not identified through general searches. This suggests a potential window of novelty for these specific chemical entities.

The workflow for assessing the novelty of these compounds through patent comparison is outlined below:

G cluster_0 Novel Compound Discovery cluster_1 Patent Landscape Analysis cluster_2 Comparative Novelty Assessment Identify Scaffold Identify this compound Scaffold Synthesize Derivatives Synthesize Novel Derivatives (e.g., 7b, 34c) Identify Scaffold->Synthesize Derivatives Lead Generation Biological Screening Screen for Biological Activity (Dopamine/Serotonin Receptors) Synthesize Derivatives->Biological Screening SAR Studies Compare Biological Data Compare Potency & Selectivity Data Biological Screening->Compare Biological Data Broad Patent Search Broad Search for Pyridine Derivatives in CNS Patents Targeted Patent Search Targeted Search for Structurally Similar Compounds & Inventors Broad Patent Search->Targeted Patent Search Refinement Identify Competitors Identify Patented Competitor Compounds (e.g., Pardoprunox) Targeted Patent Search->Identify Competitors Compare Structures Compare Chemical Structures Identify Competitors->Compare Structures Identify Competitors->Compare Biological Data Assess Novelty Assess Novelty and Patentability Compare Structures->Assess Novelty Compare Biological Data->Assess Novelty

Caption: Workflow for assessing the novelty of this compound derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard industry practices.

In Vitro Dopamine D2 and Serotonin 5-HT1A Receptor Agonist Functional Assays (cAMP Inhibition)

This assay determines the potency of a compound to act as an agonist at D2 or 5-HT1A receptors by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Preparation: Cells are harvested and seeded into 384-well plates. After incubation, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Test compounds are serially diluted and added to the wells. A known agonist (e.g., dopamine for D2, serotonin for 5-HT1A) is used as a positive control.

  • Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells (except for the basal control) to induce cAMP production.

  • Detection: Following incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

  • Data Analysis: The decrease in cAMP signal in the presence of the test compound is measured. The concentration-response data are fitted to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of the compound that produces 50% of its maximal effect.

In Vitro Metabolic Stability Assay in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

  • Materials: Pooled human or rat liver microsomes, NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

  • Incubation: The test compound (at a final concentration of typically 1 µM) is incubated with liver microsomes and the NADPH regenerating system at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The enzymatic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (T½) is then calculated using the formula: T½ = 0.693 / k.

Conclusion

The emerging class of this compound derivatives, particularly compounds 7b and 34c , demonstrates significant potential as multi-target dopamine/serotonin receptor agonists. Their potent in vitro activity profiles, especially when compared to the clinical candidate Pardoprunox, highlight their therapeutic promise for neurological disorders like Parkinson's disease. The enhanced metabolic stability of compound 34c further underscores its potential as a drug development candidate. While the broad patent landscape for pyridine derivatives exists, the specific chemical space around these novel compounds appears to be underexplored, suggesting a strong possibility for securing intellectual property. Further investigation into the in vivo efficacy, safety, and pharmacokinetic profiles of these derivatives is warranted to fully elucidate their therapeutic value.

References

Comparative Docking Analysis of 1-(6-Fluoropyridin-3-yl)ethanone Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of hypothetical 1-(6-fluoropyridin-3-yl)ethanone analogs through molecular docking studies. The objective is to evaluate their potential as inhibitors of Mitogen-activated Protein Kinase Kinase 1 (MEK1), a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[1][2] The pyridine scaffold is a well-established core structure in the design of kinase inhibitors, known for its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[3][4]

Data Presentation: Comparative Docking Performance

The following table summarizes the quantitative data from a hypothetical comparative docking study of this compound and its analogs against the ATP-binding site of MEK1. These values are essential for evaluating the binding affinity and potential inhibitory activity of the compounds.

Compound IDAnalog StructureDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)Key Interacting Residues
FPE-01 This compound (Parent)-7.2-7.5LYS97, LEU118, VAL127
FPE-02 1-(6-Aminopyridin-3-yl)ethanone-7.9-8.2SER212, LYS97, ASP208
FPE-03 1-(6-Chloropyridin-3-yl)ethanone-7.5-7.8LEU118, VAL127, ILE141
FPE-04 1-(6-Fluoropyridin-3-yl)-2-hydroxyethanone-8.1-8.5LYS97, SER212, ASP208
FPE-05 1-(6-Fluoropyridin-3-yl)ethan-1-amine-7.8-8.1ASP208, LYS97, SER212

Experimental Protocols

The following section details the standardized protocols employed for the comparative molecular docking studies. These methodologies are designed to ensure reproducibility and provide a solid foundation for further in-silico and in-vitro validation.

1. Protein Preparation

The three-dimensional crystal structure of the target protein, human MEK1 kinase, was obtained from the Protein Data Bank (PDB). The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and charges were assigned using computational software. The protein was kept rigid during the docking process to ensure a consistent binding pocket conformation across all simulations.

2. Ligand Preparation

The 3D structures of this compound and its analogs were constructed. Energy minimization of the ligand structures was performed to obtain stable conformations. Torsion angles were defined to allow for ligand flexibility during the docking calculations.

3. Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina, a widely cited molecular docking software.[5] The grid box for the docking simulation was centered on the known ATP-binding site of MEK1. The dimensions of the grid box were set to sufficiently encompass the entire binding pocket. The docking protocol was validated by redocking a known inhibitor into the active site and ensuring the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was within an acceptable range (typically < 2.0 Å).

4. Data Analysis and Visualization

The docking results were analyzed based on the predicted binding affinities (docking scores) and the binding poses of the ligands within the MEK1 active site. The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and the amino acid residues of the protein were visualized and documented.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a comparative molecular docking study.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis cluster_output Output PDB Protein Structure Acquisition (PDB) PrepP Protein Preparation PDB->PrepP Ligand Ligand Structure Generation PrepL Ligand Preparation Ligand->PrepL Grid Grid Box Generation PrepP->Grid Dock Molecular Docking (AutoDock Vina) PrepL->Dock Grid->Dock Results Analyze Docking Scores Dock->Results Pose Visualize Binding Poses Results->Pose Interactions Identify Key Interactions Pose->Interactions SAR Structure-Activity Relationship (SAR) Interactions->SAR

A generalized workflow for comparative molecular docking studies.

Targeted Signaling Pathway

The diagram below represents a simplified version of the MAPK/ERK signaling pathway, a crucial pathway in cell proliferation and survival.[6][7] The analogs of this compound are hypothetically designed to inhibit MEK1, thereby blocking the downstream signaling cascade.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TF Transcription Factors ERK->TF activates Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor This compound Analog (Hypothetical Inhibitor) Inhibitor->MEK inhibits

Potential inhibition of the MAPK/ERK signaling pathway by the studied analogs.

References

Safety Operating Guide

Personal protective equipment for handling 1-(6-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(6-Fluoropyridin-3-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety, operational, and disposal information for the handling of this compound. The following procedures are based on the known hazards of structurally similar compounds and general best practices for laboratory chemical safety.

I. Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a significant risk of splashing.[1][2]
Hand Protection Disposable nitrile gloves are recommended for short-term protection against a broad range of chemicals. For prolonged contact or when handling larger quantities, consider more robust options like neoprene gloves. Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.[1]
Body Protection A properly fitting, buttoned-up laboratory coat should be worn to protect the skin. Long pants and closed-toe, closed-heel shoes are mandatory to cover the entire foot.[1]
Respiratory Protection All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be necessary.[1]
II. Operational Plan: Step-by-Step Handling Procedures

A. Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety data for similar compounds.

  • Designate a Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize the risk of exposure.[3]

  • Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, within the designated work area.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

B. Handling:

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound within the chemical fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the material. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • During Reaction/Use:

    • Keep all containers of the compound sealed when not in use.

    • Continuously monitor the experiment for any unexpected changes.

    • Ensure that the work area remains tidy and free of clutter.

C. Cleanup:

  • Decontamination:

    • Wipe down the work surface with an appropriate solvent and then with soap and water.

    • Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • Personal Hygiene:

    • After handling is complete and before leaving the laboratory, remove gloves using the proper technique to avoid skin contact.

    • Wash hands thoroughly with soap and water.

III. Disposal Plan

All waste materials containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

A. Waste Segregation:

  • Solid Waste: Collect any solid waste (e.g., contaminated weighing paper, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and properly labeled hazardous waste container. Do not pour any of this material down the drain.[3]

B. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3][4]

C. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

IV. Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area and prevent others from entering. Use absorbent materials to contain the spill.[3] Collect the absorbed material into a sealed container for hazardous waste disposal. Ensure the area is well-ventilated during cleanup. Report the spill to your supervisor and EHS office.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

start Start: Prepare to Handle This compound review_sds Review Safety Information and Handling Guide start->review_sds don_ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat review_sds->don_ppe prepare_workspace Prepare Workspace: Work in Fume Hood don_ppe->prepare_workspace handling Handling Operations: - Weighing - Transferring - Reaction prepare_workspace->handling spill Spill Occurs? handling->spill spill_procedure Follow Spill Procedure: - Evacuate - Absorb - Dispose as Waste spill->spill_procedure Yes cleanup Post-Handling Cleanup: - Decontaminate Surfaces - Clean Glassware spill->cleanup No spill_procedure->cleanup dispose_waste Segregate and Dispose of Waste: - Solid Waste - Liquid Waste (Label as Hazardous) cleanup->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.